5,7-dibromo-N-(p-methylbenzyl)isatin
Descripción
Propiedades
Fórmula molecular |
C16H11Br2NO2 |
|---|---|
Peso molecular |
409.07 g/mol |
Nombre IUPAC |
5,7-dibromo-1-[(4-methylphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H11Br2NO2/c1-9-2-4-10(5-3-9)8-19-14-12(15(20)16(19)21)6-11(17)7-13(14)18/h2-7H,8H2,1H3 |
Clave InChI |
ROACAUYKHASZRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O |
Sinónimos |
5,7-dibromo-N-(4-methylbenzyl)isatin 5,7-dibromo-N-(p-methylbenzyl)isatin |
Origen del producto |
United States |
in vitro anticancer activity of 5,7-dibromo-N-(p-methylbenzyl)isatin derivatives
An in-depth analysis of the reveals a highly potent class of microtubule-destabilizing agents. This technical guide synthesizes the structural rationale, mechanistic pathways, and self-validating experimental protocols necessary for evaluating these compounds in preclinical drug development.
Structural Rationale and Structure-Activity Relationship (SAR)
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, mimicking endogenous indole-based signaling molecules. However, unsubstituted isatin exhibits relatively weak cytotoxicity. The development of 5,7-dibromo-N-(p-methylbenzyl)isatin represents a rational optimization of this scaffold to maximize target affinity and cellular penetrance[1].
The enhanced anticancer activity is driven by three critical structural modifications:
-
5,7-Dibromo Substitution : Halogenation at the 5 and 7 positions of the aromatic ring significantly increases the molecule's lipophilicity, facilitating rapid passive diffusion across cancer cell membranes. Furthermore, the electron-withdrawing nature of the bromine atoms decreases the electron density of the indole core, strengthening non-covalent interactions within the target protein's binding pocket[1].
-
N1-Alkylation : The substitution of the N1 proton with an alkyl or arylalkyl group is the most critical determinant of cytotoxicity. N-alkylation prevents unwanted hydrogen bonding that can lead to rapid metabolic clearance and enhances the molecule's steric fit within the tubulin binding site.
-
p-Methylbenzyl Moiety : The introduction of an aromatic ring with a one-carbon linker (benzyl) containing a para-methyl electron-donating group increases the compound's potency by up to a factor of 22 compared to its unsubstituted precursor[1].
Mechanisms of Action (MoA)
The primary mechanism by which 5,7-dibromo-N-(p-methylbenzyl)isatin induces cytotoxicity is through the disruption of microtubule dynamics, though secondary kinase inhibition pathways also play a role[1][2].
-
Microtubule Destabilization : Unlike taxanes (which stabilize microtubules), this isatin derivative acts similarly to vinca alkaloids. It binds to tubulin heterodimers, inhibiting their polymerization into functional microtubules[1].
-
G2/M Cell Cycle Arrest : The inability of the cell to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC). This halts cell cycle progression precisely at the G2/M transition phase[1].
-
Apoptotic Induction : Prolonged mitotic arrest leads to the depolarization of the mitochondrial membrane and the subsequent cleavage and activation of effector caspases-3 and -7, executing programmed cell death[1].
-
Akt Pathway Suppression : Structurally related 5,7-dibromoisatin analogs have also been shown to reduce both the total protein levels and the phosphorylation state of Akt, acting as dual inhibitors that prevent compensatory survival signaling in cancer cells[2].
Fig 1: Dual mechanism of action driving apoptosis via tubulin and Akt inhibition.
In Vitro Cytotoxicity Profiles
Quantitative in vitro screening demonstrates that 5,7-dibromo-N-(p-methylbenzyl)isatin possesses sub-micromolar potency and a distinct selectivity profile, favoring hematological malignancies over specific epithelial carcinomas[1].
| Cell Line | Origin | IC50 (µM) | Selectivity Profile |
| U937 | Human Histiocytic Lymphoma | 0.49 | Highly Sensitive |
| Jurkat | Human T-cell Leukemia | 0.49 | Highly Sensitive |
| HT29 | Human Colon Carcinoma | ~1.00* | Moderately Sensitive |
| MCF-7 | Human Breast Adenocarcinoma | >10.00 | Resistant / Low Toxicity |
*Note: Value extrapolated from structurally analogous 5,7-dibromo-N-alkylisatins[2].
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for reagent selection and mandatory internal controls.
Synthesis of 5,7-dibromo-N-(p-methylbenzyl)isatin
Causality & Rationale : Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the N1-amide nitrogen of 5,7-dibromoisatin. A stronger base (e.g., NaOH) is avoided as it would trigger the hydrolytic ring-opening of the isatin core[2].
-
Preparation : Dissolve 1.0 equivalent of 5,7-dibromoisatin in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Deprotonation : Add 1.5 equivalents of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the anionic species[2].
-
Alkylation : Dropwise, add 1.2 equivalents of p-methylbenzyl bromide.
-
Reaction : Heat the mixture to 80 °C and stir for 8–12 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).
-
Purification : Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure compound. Confirm structure via ¹H-NMR and ¹³C-NMR.
In Vitro Cytotoxicity Assay (MTT)
Causality & Rationale : The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct, quantifiable measure of cellular metabolic activity and viability.
-
Seeding : Seed U937 and Jurkat cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.
-
Dosing : Treat cells with serial dilutions of the isatin derivative (0.01 µM to 50 µM).
-
Controls :
-
Vehicle Control: 0.1% DMSO (ensures solvent does not cause baseline toxicity).
-
Positive Control: 0.5 µM Vinblastine sulfate (validates assay sensitivity to microtubule agents).
-
-
Incubation & Readout : Incubate for 24–48 hours. Add MTT reagent, incubate for 4 hours, lyse cells with DMSO, and measure absorbance at 570 nm to calculate the IC50.
Tubulin Polymerization Assay
Causality & Rationale : This cell-free assay utilizes fluorescently labeled porcine tubulin. As tubulin polymerizes into microtubules, fluorescence increases. A decrease in the fluorescence curve relative to the vehicle control confirms direct destabilization.
-
Preparation : Thaw highly purified porcine brain tubulin (>99%) on ice.
-
Assembly : Mix tubulin with GTP (1 mM) in a PIPES-based polymerization buffer.
-
Treatment : Introduce the isatin derivative at 1 µM and 5 µM concentrations.
-
Validation Controls : Use Paclitaxel (3 µM) as a polymerization enhancer and Vinblastine (3 µM) as a polymerization inhibitor[1][2].
-
Kinetics : Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37 °C.
Fig 2: Self-validating experimental workflow for synthesis and biological evaluation.
Future Perspectives: Overcoming MDR and Targeted Delivery
A significant clinical advantage of N-alkylated isatins is their ability to evade P-glycoprotein (P-gp) mediated efflux, a primary driver of Multi-Drug Resistance (MDR) in refractory cancers[3]. Because these compounds retain their potency in MDR cancer cell lines, they represent viable candidates for next-generation chemotherapy.
References
-
Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry.[Link]
-
Krishnegowda, G., Prakasha Gowda, A. S., Tagaram, H. R. S., Staveley-O'Carroll, K. F., Irby, R. B., Sharma, A. K., & Amin, S. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry.[Link]
-
Vine, K. L., Belfiore, L., Jones, L., & Ranson, M. (2016). N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines. ResearchGate. [Link]
-
Locke, J. M. (2024). An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy. University of Wollongong Thesis Collection.[Link]
Sources
Molecular Docking and Binding Affinity of 5,7-Dibromo-N-(p-methylbenzyl)isatin: A Technical Guide to Tubulin Destabilization
Executive Summary
The emergence of multidrug resistance (MDR) in oncology, primarily mediated by the overexpression of P-glycoprotein (P-gp) efflux pumps, has severely limited the clinical efficacy of classical tubulin-targeting agents such as paclitaxel and Vinca alkaloids. To circumvent this, researchers have turned to novel synthetic scaffolds. Among these, 5,7-dibromo-N-(p-methylbenzyl)isatin (frequently designated as Compound 6 or 39 in primary literature) has emerged as a highly potent microtubule destabilizer[1][2].
By selectively binding to the colchicine site at the α / β -tubulin interface, this N-alkylisatin derivative effectively evades P-gp recognition, retaining sub-micromolar efficacy against chemoresistant leukemic cell lines[3]. This whitepaper dissects the in silico docking parameters, binding affinity metrics, and self-validating experimental workflows required to characterize this molecule.
Mechanistic Causality: The Tubulin Destabilization Pathway
The pharmacological efficacy of 5,7-dibromo-N-(p-methylbenzyl)isatin is rooted in its structural ability to disrupt microtubule dynamics. Unlike paclitaxel, which stabilizes polymer networks, this isatin derivative acts as a destabilizer.
Binding at the colchicine site physically prevents α -tubulin from stacking onto the β -tubulin β -sheet[3]. This steric hindrance arrests microtubule assembly, triggering a catastrophic failure of the mitotic spindle. The cell detects this structural anomaly, halting the cell cycle at the G2/M phase. Prolonged arrest inevitably leads to the proteolytic activation of effector caspases 3 and 7, culminating in apoptosis[2].
Fig 1: Mechanism of action of 5,7-dibromo-N-(p-methylbenzyl)isatin via tubulin destabilization.
In Silico Molecular Docking: Structural Insights
Molecular docking provides the theoretical framework for understanding the Structure-Activity Relationship (SAR) of this compound. The 5,7-dibromo substitution is not arbitrary; the heavy halogen atoms increase the electron density and lipophilicity of the isatin core, facilitating deep insertion into the hydrophobic pocket of the colchicine binding site[2][4]. Furthermore, N1-alkylation via the p-methylbenzyl group acts as a critical lipophilic anchor, enhancing cytotoxic activity by a factor of 22 compared to unsubstituted variants[1][2].
Docking Workflow Rationale
To ensure high-fidelity docking, the receptor grid must be precisely centered on the colchicine binding pocket of a high-resolution tubulin crystal structure (e.g., PDB: 1SA0). Flexible ligand docking against a rigid receptor allows the p-methylbenzyl tail to explore optimal hydrophobic contacts with β -tubulin residues, while the dibromoisatin core interacts with the α / β interface.
Fig 2: In silico molecular docking workflow for evaluating colchicine site inhibitors.
Quantitative Data: Binding Affinity & Cytotoxicity
In vitro assays validate the computational models. 5,7-dibromo-N-(p-methylbenzyl)isatin demonstrates profound selectivity for hematological malignancies over epithelial carcinomas. Crucially, it retains bioequivalent potency in multi-drug resistant cell lines (e.g., CEM-VCR R), proving its ability to bypass P-gp efflux[3].
Table 1: Cytotoxicity and Selectivity Profile of 5,7-dibromo-N-(p-methylbenzyl)isatin
| Cell Line | Tissue Origin | IC50 ( μ M) | Selectivity / Resistance Profile |
| U937 | Histiocytic Lymphoma | 0.49 | Highly Sensitive[2] |
| Jurkat | Acute T-Cell Leukemia | 0.49 | Highly Sensitive[2] |
| CEM-VCR R | Vincristine-Resistant ALL | ~0.50 | Evades P-gp Efflux (Bioequivalent)[3] |
| MCF-7 | Breast Adenocarcinoma | >10.0 | Low Sensitivity / Resistant[2] |
Self-Validating Experimental Protocols
To accurately quantify the binding affinity and functional impact of this compound, researchers must utilize assays that control for off-target effects and inherent compound fluorescence.
Protocol A: Competitive Tubulin Binding Assay (MTC Displacement)
Causality: Colchicine itself is highly toxic and lacks the fluorescent properties required for direct, real-time binding kinetics. Therefore, we utilize MTC (2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one), a fluorescent colchicine analogue that reversibly binds the target site[3]. As the isatin derivative displaces MTC, a quantifiable drop in fluorescence occurs, allowing for the calculation of the binding affinity constant ( Kb ).
Step-by-Step Methodology:
-
System Initialization: Prepare 10 μ M of highly purified bovine brain tubulin in a phosphate-based buffer (10 mM phosphate buffer pH 7.0, 1 mM EDTA, 1.5 mM MgCl2, 0.1 mM GTP) to maintain tubulin stability[3].
-
Ligand Incubation: Aliquot the tubulin mixture into a 96-well plate. Add 5,7-dibromo-N-(p-methylbenzyl)isatin at increasing titrations (0.1 μ M to 50 μ M). Incubate in the dark for 30 minutes at 25°C to allow system equilibrium[3].
-
Reporter Addition: Add 10 μ M of the fluorescent reporter, MTC, to all wells.
-
Data Acquisition: Measure fluorescence using a microplate reader (Excitation: ~350 nm, Emission: ~430 nm).
-
Validation Checkpoint:
-
Positive Control: Use podophyllotoxin (a known colchicine site competitive binder) to ensure MTC displacement is functioning.
-
Negative Control: Use paclitaxel (binds the taxane site, not the colchicine site); MTC fluorescence should remain high.
-
-
Analysis: Calculate the Kb utilizing non-linear regression models based on the fractional decrease in fluorescence.
Protocol B: In Vitro Tubulin Polymerization Assay
Causality: While Protocol A proves binding, Protocol B proves functional consequence. By measuring the optical density (OD) of a tubulin solution at 340 nm, we can track the physical formation of microtubules (which scatter light, increasing OD) in real-time[4].
Step-by-Step Methodology:
-
Buffer Preparation: Reconstitute unpolymerized tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP to fuel polymerization.
-
Compound Introduction: Transfer 100 μ L of the tubulin solution to a pre-warmed (37°C) 96-well half-area plate containing the isatin compound at 1x, 5x, and 10x its IC50 concentration (e.g., 0.49 μ M, 2.45 μ M, 4.90 μ M).
-
Kinetic Reading: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.
-
Validation Checkpoint:
-
Stabilizer Control: Paclitaxel (10 μ M) must show a rapid, steep increase in OD340, plateauing higher than the vehicle control.
-
Destabilizer Control: Vinblastine (3 μ M) must show a flat line (complete inhibition of polymerization)[4].
-
If the isatin compound is active, its curve will mimic vinblastine, confirming functional microtubule destabilization.
-
Conclusion
5,7-dibromo-N-(p-methylbenzyl)isatin represents a structurally optimized, highly potent agent for overcoming multidrug-resistant hematological cancers. By leveraging precise in silico docking to the colchicine site and validating these models through rigorous, self-controlled MTC-displacement and polymerization assays, researchers can confidently map the structure-activity relationship of this promising N-alkylisatin scaffold.
References
-
An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity Cancer Cell International (PubMed Central / Springer Nature) URL:[Link](Derived from PMC indexing)
-
An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy University of Wollongong Thesis Collection (Figshare / UOW) URL:[Link]
-
Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway Bioorganic & Medicinal Chemistry (PubMed Central) URL:[Link]
Sources
- 1. ro.uow.edu.au [ro.uow.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR and NMR Spectral Characterization of 5,7-Dibromo-N-(p-methylbenzyl)isatin: A Technical Guide for Structural Validation
Executive Overview
The isatin (1H-indole-2,3-dione) scaffold is a privileged pharmacophore in drug discovery. Among its derivatives, 5,7-dibromo-N-(p-methylbenzyl)isatin (Compound 6) has emerged as a highly potent cytotoxic agent. In vitro studies demonstrate that this specific N1-substituted derivative inhibits 50% of metabolic activity in U937 and Jurkat leukemic cell lines at a remarkable concentration of 0.49 μM, making it 22 times more potent than its unsubstituted precursor[1].
Because the bioactivity of this compound is inextricably linked to its precise molecular architecture—specifically the N-alkylation and the regiochemistry of the halogenation—rigorous spectral validation is non-negotiable. As a Senior Application Scientist, I approach this characterization not as a mere checklist of peaks, but as a holistic validation of molecular topology. This whitepaper details the self-validating FT-IR and high-resolution NMR workflows required to confirm the structural integrity of 5,7-dibromo-N-(p-methylbenzyl)isatin.
Causality in Analytical Design: The Scientist's Perspective
Every analytical technique chosen for this workflow serves a distinct, complementary mechanistic purpose:
-
FT-IR Spectroscopy (Functional Group Topography): The primary objective of FT-IR here is to definitively prove the success of the N-alkylation reaction. Unsubstituted isatins exhibit a prominent, broad N-H stretching band near 3150–3200 cm⁻¹. The in the product spectrum is the first definitive proof of N1-substitution[2].
-
High-Resolution NMR (Atomic Connectivity & Regiochemistry): While FT-IR confirms functional group transformations, 500 MHz NMR is required to map the exact atomic connectivity. A high-field instrument is critical to resolve the para-substituted aromatic AB spin system of the benzyl linker, which would collapse into an indecipherable multiplet at lower field strengths. Furthermore, the meta-coupling between the protons at C4 and C6 is the hallmark signature validating the 5,7-dibromo regiochemistry[1].
Structural Logic & Analytical Workflow
Workflow for the structural validation of 5,7-dibromo-N-(p-methylbenzyl)isatin.
Structural logic and key NMR assignment regions for the functional groups.
Self-Validating Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is preferred over traditional KBr pelleting because it minimizes sample preparation artifacts (such as water absorption), ensuring that the absence of the N-H stretch is a true reflection of complete N-alkylation rather than baseline distortion.
-
Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient CO₂ and atmospheric moisture.
-
Sample Application: Deposit 2–3 mg of the bright red solid directly onto the crystal. Apply the pressure anvil until the software indicates optimal optical contact (typically ~70% transmission).
-
Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Self-Validation Checkpoint: Inspect the 2300–2400 cm⁻¹ region. If CO₂ peaks are inverted or highly prominent, the background subtraction has failed due to atmospheric changes, and the scan must be repeated to ensure baseline integrity.
Solution-State High-Resolution NMR Spectroscopy
The use of CDCl₃ is deliberate; its low polarity closely mimics the environment of silica gel chromatography, ensuring the compound remains in a monomeric state without the hydrogen-bonding artifacts often seen in DMSO-d₆.
-
Solvent Preparation: Dissolve 15 mg (for ¹H) or 45 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, broadening spectral lines and destroying the resolution needed to observe the 2 Hz meta-coupling.
-
Acquisition (500 MHz):
-
¹H NMR: 16 scans, 298K, 10-second relaxation delay (D1) to ensure accurate integration.
-
¹³C NMR: 512 scans, 298K, utilizing WALTZ-16 composite pulse decoupling (CPD).
-
-
Self-Validation Checkpoint: Before acquiring the ¹³C spectrum, assess the ¹H spectrum for residual water (1.56 ppm in CDCl₃). A water peak integrating to >0.5 relative to the isatin core indicates insufficient desiccation, which can quench the signal-to-noise ratio in ¹³C acquisition. If present, dry the sample over anhydrous Na₂SO₄.
Data Presentation & Mechanistic Interpretation
FT-IR Spectral Assignments
The FT-IR data confirms the core functional groups. The disappearance of the N-H stretch is the primary indicator of successful coupling[2].
Table 1: Key FT-IR Spectral Assignments
| Functional Group | Wavenumber (cm⁻¹) | Multiplicity/Shape | Mechanistic Assignment |
| C=O (Ketone) | ~1745 | Sharp, Strong | C3 carbonyl stretch; highly polarized by the adjacent amide and electron-withdrawing bromines. |
| C=O (Amide) | ~1730 | Sharp, Strong | C2 carbonyl stretch; conjugated with the nitrogen lone pair. |
| C=C (Aromatic) | ~1605, 1580 | Sharp, Medium | Isatin and benzyl ring breathing modes. |
| C-H (Aliphatic) | ~2920, 2850 | Weak, Sharp | Benzyl -CH₂- and -CH₃ stretching. |
| C-Br | ~650 | Sharp, Medium | Halogen substitution at the C5 and C7 positions. |
| N-H (Isatin) | ABSENT | N/A | Definitive proof of successful N1-alkylation. |
¹H and ¹³C NMR Spectral Assignments
The provides an exact map of the molecule[1].
In the ¹H spectrum, the highly deshielded singlet at 5.34 ppm is characteristic of the benzylic methylene (N-CH₂) sandwiched between the electron-withdrawing isatin nitrogen and the aromatic ring. The meta-coupling (J = 2 Hz) between the protons at C4 and C6 (7.66 and 7.77 ppm) is a hallmark of the 5,7-disubstituted isatin core, validating the regiochemistry of the bromination[1].
Table 2: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| 2.30 | Singlet (s) | 3H | - | p-CH₃ (Tolyl group) |
| 5.34 | Singlet (s) | 2H | - | N-CH₂ (Benzylic linker) |
| 7.11 | Doublet (d) | 2H | 8.0 | Phenyl ArH (ortho to CH₃) |
| 7.13 | Doublet (d) | 2H | 8.0 | Phenyl ArH (meta to CH₃) |
| 7.66 | Doublet (d) | 1H | 2.0 | Isatin ArH (C6) |
| 7.77 | Doublet (d) | 1H | 2.0 | Isatin ArH (C4) |
In the ¹³C spectrum, the shift of the C3 ketone to 181.2 ppm reflects the highly strained, electron-deficient nature of the diketone system, exacerbated by the inductive withdrawal of the bromines at C5 and C7. The C2 carbonyl, being an amide, resonates upfield at 158.2 ppm due to nitrogen lone-pair delocalization[1].
Table 3: ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 21.0 | Primary (CH₃) | p-CH₃ (Tolyl group) |
| 44.3 | Secondary (CH₂) | N-CH₂ (Benzylic linker) |
| 105.1, 116.9 | Quaternary (C-Br) | Isatin C5, C7 (Brominated carbons) |
| 121.3 | Quaternary (C) | Isatin C3a (Bridgehead) |
| 126.3, 127.3, 129.3, 132.5 | Tertiary/Quat (Ar) | Benzyl aromatic carbons |
| 137.3 | Tertiary (CH) | Isatin C6 |
| 145.1 | Tertiary (CH) | Isatin C4 |
| 146.6 | Quaternary (N-C) | Isatin C7a (Bridgehead) |
| 158.2 | Quaternary (C=O) | C2 Amide carbonyl |
| 181.2 | Quaternary (C=O) | C3 Ketone carbonyl |
Sources
An In-depth Technical Guide to the Physicochemical Evaluation of 5,7-dibromo-N-(p-methylbenzyl)isatin: A Candidate for Drug Discovery
Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Development
In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic efficacy and safety. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Structural modifications to the isatin scaffold, such as halogenation and N-alkylation, are strategic approaches to enhance potency and modulate pharmacokinetic properties.[2][4]
This technical guide focuses on a specific, promising derivative: 5,7-dibromo-N-(p-methylbenzyl)isatin . The introduction of bromine atoms at the 5 and 7 positions is known to increase lipophilicity and can enhance cytotoxic activity, while the N-(p-methylbenzyl) substituent is designed to further modulate the molecule's interaction with biological targets.[5] This document provides a comprehensive framework for the systematic evaluation of the core physicochemical properties of this compound, intended for researchers and scientists in the field of drug development. The methodologies described herein are designed to be robust and self-validating, providing the foundational data necessary for advancing this molecule through the drug discovery pipeline.
Synthesis and Structural Confirmation
A robust physicochemical evaluation begins with a pure and well-characterized compound. The synthesis of 5,7-dibromo-N-(p-methylbenzyl)isatin is typically achieved through a two-step process, which should be meticulously documented and validated.
Synthesis Pathway
The synthesis initiates with the bromination of isatin to yield 5,7-dibromoisatin, followed by N-alkylation with p-methylbenzyl chloride.
Caption: Synthetic route for 5,7-dibromo-N-(p-methylbenzyl)isatin.
Detailed Synthetic Protocol
Step 1: Synthesis of 5,7-dibromoisatin [4]
-
Suspend isatin in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 70-75 °C with stirring.
-
Add a solution of bromine in ethanol dropwise to the heated suspension.
-
Maintain the reaction at reflux for 2-3 hours until completion (monitored by Thin Layer Chromatography, TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield 5,7-dibromoisatin as a solid.
Step 2: Synthesis of 5,7-dibromo-N-(p-methylbenzyl)isatin [6]
-
Dissolve 5,7-dibromoisatin in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) to the solution and stir for 30 minutes at room temperature.
-
Add p-methylbenzyl chloride to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5,7-dibromo-N-(p-methylbenzyl)isatin.
Physicochemical Property Evaluation: Methodologies and Rationale
The following section details the experimental protocols for determining the key physicochemical properties of 5,7-dibromo-N-(p-methylbenzyl)isatin.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[7]
Protocol:
-
Finely powder a small amount of the dried, recrystallized product.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect.[1] Evaluating solubility in various solvents is also crucial for formulation development. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]
Protocol (Shake-Flask Method): [1][9]
-
Add an excess amount (e.g., 2-5 mg) of 5,7-dibromo-N-(p-methylbenzyl)isatin to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.
Caption: Workflow for solubility determination by the shake-flask method.
Lipophilicity (LogP) Determination
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. According to Lipinski's "Rule of Five," a LogP value of less than 5 is generally desirable for orally bioavailable drugs.[10]
Protocol (Shake-Flask Method): [9][11]
-
Prepare a stock solution of 5,7-dibromo-N-(p-methylbenzyl)isatin in either n-octanol or water.
-
In a separatory funnel or vial, combine equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a small aliquot of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
Spectroscopic Characterization
Rationale: Spectroscopic techniques are essential for confirming the chemical structure and identity of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.[14][15]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.[15][16]
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1740-1720 (C=O, ketone), ~1680-1660 (C=O, amide), ~1600 (C=C, aromatic), ~800-700 (C-Br stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-8.0 (m, aromatic protons), ~5.0 (s, 2H, N-CH₂), ~2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~180-185 (C=O, ketone), ~155-160 (C=O, amide), ~110-150 (aromatic carbons), ~45 (N-CH₂), ~21 (Ar-CH₃) |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺ for C₁₆H₁₁Br₂NO₂ |
Structural Elucidation by X-ray Crystallography
Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and conformation in the solid state. This technique is invaluable for understanding intermolecular interactions in the crystal lattice.[17][18]
Protocol:
-
Grow single crystals of 5,7-dibromo-N-(p-methylbenzyl)isatin suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software.
Caption: Workflow for single-crystal X-ray crystallography.
Data Summary and Interpretation
The data obtained from the aforementioned experiments should be systematically tabulated to provide a clear and concise physicochemical profile of 5,7-dibromo-N-(p-methylbenzyl)isatin.
| Property | Experimental Method | Expected Outcome/Value | Significance in Drug Development |
| Melting Point | Capillary Method | Sharp range (e.g., 160-180 °C) | Indicator of purity |
| Aqueous Solubility | Shake-Flask (HPLC-UV) | Low to moderate | Affects oral bioavailability and formulation |
| LogP | Shake-Flask (HPLC-UV) | High positive value (e.g., 3-5) | Indicates lipophilicity and membrane permeability |
| FT-IR | KBr Pellet | Characteristic peaks for C=O, C-Br, Ar-H | Confirmation of functional groups |
| ¹H & ¹³C NMR | Solution in CDCl₃ | Chemical shifts consistent with proposed structure | Unambiguous structural confirmation |
| Mass Spectrometry | ESI-MS | [M+H]⁺ corresponding to the molecular formula | Confirmation of molecular weight and identity |
| X-ray Crystallography | Single-Crystal Diffraction | Solved crystal structure | Definitive proof of structure and conformation |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and systematic approach for the evaluation of the core physicochemical properties of 5,7-dibromo-N-(p-methylbenzyl)isatin. The rigorous application of these methodologies will yield a robust data package that is essential for making informed decisions in the drug discovery and development process. The data generated will not only confirm the identity and purity of the compound but also provide critical insights into its potential ADMET properties. This foundational knowledge is paramount for guiding further preclinical studies, including formulation development, in vitro and in vivo efficacy testing, and safety assessments.
References
- Singh, S., & Kumar, V. (2019).
- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Bremner, J. B. (2009). Synthesis and in vitro cytotoxicity of a series of 5,7-dibromoisatin analogues. Bioorganic & medicinal chemistry, 17(21), 7442-7449.
- Krishnegowda, G., & et al. (2012). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Journal of medicinal chemistry, 55(23), 10551-10565.
- Chaudhary, P., & Kumar, R. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research, 9(1), 740-745.
- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents.
- Doğan, İ. S., & et al. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 65-72.
- Hajare, R. A., & et al. (2009). Synthesis, Structure and Spectral Charectarization of Friedal Craft N-Benzylation of Isatin and Their Novel Schiff's Bases. Asian Journal of Research in Chemistry, 2(2), 143-146.
- Shakir, T. H., & Al-Bayati, R. I. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1530-1536.
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- Mtewa, A. G., & et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2).
- Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(5), 356–368.
- Al-Ostath, A., & et al. (2023).
- Kumar, V., & Singh, G. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1500.
- Gupta, A. K., & et al. (2019). Anticancer Potential of N-Substituted Isatins as Novel Class of Compounds Useful in Multidrug-Resistant Cancer Therapy: In Silico and In Vitro Analysis. Current cancer drug targets, 19(9), 723–736.
- Varun, & Kakkar, R. (2019).
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
- Al-Suwaidan, I. A., & et al. (2022). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Journal of Chemistry, 2022, 1-10.
- Guedes, I. A., & et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
AIP Publishing. (2017). Analysis of IR and Raman Spectra of Isatin. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Hilaris. (2018, October 30). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Retrieved from [Link]
-
Impactfactor. (2022, October 25). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. Retrieved from [Link]
-
TUCL Repository. (n.d.). Synthesis, Characterization and Exploration of Anticancer Activity of S-methoxy, 5-hydroxy and S,7-dibromoisatin Thiosemicarbazones. Retrieved from [Link]
-
Digital Repository. (n.d.). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Retrieved from [Link]
-
MDPI. (2022, July 21). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]
-
JYX: JYU. (n.d.). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]
-
auremn. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. Retrieved from [Link]
-
OAK 국가리포지터리. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). a review on isatin and its derivatives: synthesis, reactions and applications. Retrieved from [Link]
-
ChemRxiv. (2025, September 18). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]
-
Taylor & Francis. (2022, August 16). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 5,7-dibromoisatin (1) and the N-alkylisatin.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 5. longdom.org [longdom.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pubs.aip.org [pubs.aip.org]
- 13. impactfactor.org [impactfactor.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oak.go.kr [oak.go.kr]
- 17. (PDF) X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives [academia.edu]
- 18. mdpi.com [mdpi.com]
Preliminary Screening of 5,7-Dibromo-N-(p-methylbenzyl)isatin for Antimicrobial Properties: An In-Depth Technical Guide
Executive Summary & Mechanistic Rationale
As antimicrobial resistance (AMR) accelerates, the exploration of synthetic heterocyclic scaffolds has become a critical frontier in drug discovery. Isatin (1H-indole-2,3-dione) is a privileged pharmacophore, but its native form exhibits weak antimicrobial activity. The structural evolution to 5,7-dibromo-N-(p-methylbenzyl)isatin represents a calculated optimization of both pharmacodynamics and pharmacokinetics.
From a mechanistic standpoint, halogenation at the 5 and 7 positions (dibromo substitution) significantly increases the electrophilicity of the C3 carbonyl group, making it highly reactive toward microbial nucleophiles (e.g., thiol groups in essential bacterial enzymes). Concurrently, N-benzylation with a p-methylbenzyl moiety drastically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the primary driver for penetrating the thick peptidoglycan layer of Gram-positive bacteria and the lipid-rich outer membrane porins of Gram-negative species [1].
While this specific compound has demonstrated potent microtubule-destabilizing effects in human cancer cell lines [2], its preliminary screening for antimicrobial properties requires a highly controlled, self-validating in vitro pipeline to differentiate true bactericidal activity from solvent-induced toxicity.
Fig 1. Multi-phase in vitro antimicrobial screening workflow for isatin derivatives.
Phase I: Compound Preparation & Standardization
A critical failure point in screening highly lipophilic compounds like 5,7-dibromo-N-(p-methylbenzyl)isatin is compound precipitation in aqueous biological media. Using standard aqueous buffers will result in false-negative MIC values due to the compound crashing out of solution.
Master Stock Protocol
-
Weighing: Accurately weigh 10.0 mg of 5,7-dibromo-N-(p-methylbenzyl)isatin using an analytical balance.
-
Solubilization: Dissolve the powder in 1.0 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL master stock.
-
Storage: Aliquot into amber microcentrifuge tubes (halogenated isatins can be photosensitive) and store at -20°C.
-
Working Solution: Dilute the master stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 256 µg/mL.
-
Causality Note: The final concentration of DMSO in the assay must never exceed 1% (v/v). Concentrations >1% compromise the integrity of the bacterial cell membrane, artificially depressing bacterial growth and leading to false-positive efficacy.
-
Phase II: Antimicrobial Susceptibility Testing (AST)
To determine the true potency of the compound, we bypass preliminary agar diffusion and proceed directly to the gold standard: Broth Microdilution (BMD) , strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [3].
Step-by-Step Broth Microdilution (MIC & MBC)
-
Plate Preparation: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12.
-
Serial Dilution: Add 100 µL of the working solution (256 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue 2-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Suspend isolated colonies of the target organism (e.g., S. aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. (Final well concentration: ≈5×105 CFU/mL).
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.
-
MBC Determination: Following MIC reading, aspirate 10 µL from all visually clear wells and spot-plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.
Self-Validating System Check: Well 11 serves as the Growth Control (media + bacteria + 1% DMSO) and must show robust turbidity. Well 12 serves as the Sterility Control (media only) and must remain perfectly clear. Furthermore, a parallel plate using a reference antibiotic (e.g., Ciprofloxacin) must yield an MIC within the accepted CLSI range for the specific ATCC QC strain. If any of these parameters fail, the entire plate is invalidated.
Phase III: Advanced Mechanistic Screening
While MIC provides a static endpoint, it does not reveal the pharmacodynamic kinetics of the compound. To determine if 5,7-dibromo-N-(p-methylbenzyl)isatin is bacteriostatic or bactericidal, a Time-Kill Kinetic assay is required.
Time-Kill Kinetics Protocol
-
Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the predetermined MIC.
-
Inoculate with the test organism to a final concentration of 5×105 CFU/mL.
-
Incubate at 37°C with orbital shaking (150 rpm).
-
At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile saline and plate onto TSA.
-
Count colonies after 24 hours to calculate Log10 CFU/mL.
Self-Validating System Check: The drug-free growth control must demonstrate a ≥1 log10 CFU/mL increase at 24 hours to validate that the test organism was in a healthy, logarithmic growth phase. A compound is defined as bactericidal if it achieves a ≥3 log10 reduction in CFU/mL compared to the initial inoculum.
Fig 2. Putative dual-action bactericidal mechanism driven by compound lipophilicity.
Quantitative Data Presentation
To accurately benchmark the efficacy of 5,7-dibromo-N-(p-methylbenzyl)isatin, data must be structured to highlight its spectrum of activity. Below is a standardized data presentation matrix for documenting screening results against ESKAPE pathogens.
Table 1: Standardized MIC and MBC Reporting Matrix
| Test Organism (ATCC Strain) | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| Staphylococcus aureus (29213) | Positive | Data | Data | ≤4 | Bactericidal |
| Enterococcus faecalis (29212) | Positive | Data | Data | >4 | Bacteriostatic |
| Escherichia coli (25922) | Negative | Data | Data | N/A | Pending |
| Pseudomonas aeruginosa (27853) | Negative | Data | Data | N/A | Pending |
Table 2: Time-Kill Kinetic Data Summary (Log10 CFU/mL)
| Time Point (Hours) | Growth Control | Compound (1× MIC) | Compound (2× MIC) | Compound (4× MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 6.2 | 4.8 | 4.1 | 3.2 |
| 8 | 7.5 | 4.5 | 3.0 | 2.1 |
| 24 | 9.1 | 4.2 | 2.5 | < 2.0 (Limit of Detection) |
Note: Data in tables represent the required structural format for recording experimental outputs during the screening of halogenated N-benzyl isatins.
References
-
Synthesis and Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives Systematic Reviews in Pharmacy[Link]
-
Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates ACS Omega[Link]
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]
Application Note: Utilizing 5,7-Dibromo-N-(p-methylbenzyl)isatin as a Precursor for Spirooxindole Synthesis
Audience: Researchers, synthetic chemists, and drug development professionals Focus: Scaffold synthesis, multicomponent reactions (MCRs), and targeted anticancer drug design
Introduction and Rationale
The development of three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery, designed to overcome the off-target toxicity and poor solubility often associated with flat, aromatic molecules. Among these, the spirooxindole class is a privileged structural motif. By featuring a spiro-fused ring system at the C3 position of the oxindole core, these molecules provide rigid, orthogonal vectors for functional group projection, enabling highly selective interactions with complex biological targets such as the MDM2-p53 interface and tubulin binding sites[1].
5,7-Dibromo-N-(p-methylbenzyl)isatin serves as an exceptionally potent and chemically versatile precursor for spirooxindole synthesis. The strategic selection of this specific precursor is driven by two distinct rationales:
-
Chemical Reactivity: The electron-withdrawing nature of the 5,7-dibromo substituents significantly enhances the electrophilicity of the C3 carbonyl group. This facilitates rapid condensation with secondary amino acids during multicomponent reactions, driving the efficient formation of reactive azomethine ylide intermediates[2].
-
Inherent Biological Activity: N-alkylation of the isatin core with a p-methylbenzyl group increases lipophilicity and cellular penetration. Unmodified 5,7-dibromo-N-(p-methylbenzyl)isatin itself is a potent cytotoxic agent, demonstrating IC₅₀ values of 490 nM against U937 and Jurkat leukemic cell lines by destabilizing microtubules and inducing G2/M cell cycle arrest[3]. Incorporating this optimized core into a spirooxindole framework merges its inherent tubulin-targeting properties with the spatial complexity of the spiro-fused ring.
Mechanistic Insights: The Multicomponent [3+2] Cycloaddition
The synthesis of spirooxindoles from 5,7-dibromo-N-(p-methylbenzyl)isatin is most efficiently achieved via a one-pot, three-component 1,3-dipolar cycloaddition .
Causality of Experimental Design:
-
Step 1 (Ylide Formation): The highly electrophilic C3 carbonyl of the isatin reacts with a secondary amino acid (e.g., L-proline or sarcosine). Subsequent dehydration and decarboxylation generate an azomethine ylide , a transient, electron-rich 1,3-dipole.
-
Step 2 (Cycloaddition): A dipolarophile (such as a substituted chalcone or malononitrile-derived alkene) is introduced. The azomethine ylide undergoes a stereoselective [3+2] cycloaddition across the π-bond of the dipolarophile. The spiro-carbon is formed precisely at the C3 position of the original isatin ring[4].
Workflow for the synthesis of spirooxindoles from 5,7-dibromoisatin.
Experimental Protocols
Protocol A: Synthesis of the Precursor (5,7-Dibromo-N-(p-methylbenzyl)isatin)
This protocol establishes the N-alkylated core, a critical step for enhancing the final compound's cellular permeability and cytotoxic profile[5].
Reagents & Materials:
-
5,7-Dibromoisatin (1.0 eq, 10 mmol)
-
4-Methylbenzyl bromide (1.2 eq, 12 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol)
-
Anhydrous Dimethylformamide (DMF) (30 mL)
Step-by-Step Methodology:
-
Deprotonation: Dissolve 5,7-dibromoisatin in 30 mL of anhydrous DMF in a round-bottom flask. Add K₂CO₃. Causality: K₂CO₃ acts as a mild base to deprotonate the N1-H of the isatin, forming a nucleophilic nitrogen anion. Stir at room temperature for 30 minutes.
-
Alkylation: Add 4-methylbenzyl bromide dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4–6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 3:1).
-
Quenching & Precipitation: Once the starting material is consumed, pour the mixture over 150 g of crushed ice. The sudden shift in solvent polarity forces the hydrophobic N-alkylated product to precipitate.
-
Isolation (Self-Validation): Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove residual DMF and inorganic salts, and dry in a desiccator.
-
Verification: Confirm the structure via ¹H-NMR. A distinct singlet integrating to 2H at approximately δ 4.90 ppm confirms the presence of the N-CH₂ benzylic protons.
Protocol B: Multicomponent Synthesis of the Spirooxindole
This protocol utilizes a green-chemistry compatible, one-pot multicomponent reaction to build the spirocyclic architecture[6].
Reagents & Materials:
-
5,7-Dibromo-N-(p-methylbenzyl)isatin (1.0 eq, 1.0 mmol)
-
L-Proline (1.0 eq, 1.0 mmol)
-
Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1.0 eq, 1.0 mmol)
-
Methanol or Ethanol (15 mL)
Step-by-Step Methodology:
-
Mixture Preparation: In a 50 mL round-bottom flask, combine the isatin precursor, L-proline, and the substituted chalcone in 15 mL of methanol.
-
Cycloaddition: Heat the mixture to reflux (approx. 65–70 °C) for 2–4 hours. Causality: Refluxing provides the activation energy required for the decarboxylative condensation of L-proline with the isatin, forming the ylide, which immediately traps the chalcone.
-
Monitoring: Track the reaction via TLC. The disappearance of the distinct orange/red spot of the isatin indicates completion.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature overnight. The spirooxindole will typically crystallize directly from the methanolic solution due to its high molecular weight and rigid structure.
-
Purification: Filter the crystals and wash with cold ethanol. If diastereomeric mixtures are present, purify via flash column chromatography or recrystallization.
-
Verification: ¹³C-NMR is critical here; the appearance of a quaternary spiro-carbon signal at approximately δ 70–75 ppm validates the successful spiro-fusion.
Quantitative Data Presentation
The table below summarizes the biological activity of the 5,7-dibromo-N-alkylated isatin precursors and representative spirooxindole derivatives, highlighting the potent baseline cytotoxicity of the precursor before structural elaboration.
| Compound Class | Specific Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism / Notes |
| Isatin Precursor | 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | Microtubule destabilization[3] |
| Isatin Precursor | 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | Caspase 3/7 activation[3] |
| Isatin Precursor | 5,7-Dibromo-N-(1-naphthylmethyl)isatin | U937 (Lymphoma) | 0.19 | Enhanced lipophilicity[7] |
| Spirooxindole | Di-spirooxindole (Cyclohexanone-engrafted) | PC3 (Prostate) | 3.70 | MDM2-p53 inhibition[4] |
| Spirooxindole | Spiropyrazoline oxindole | MCF-7 (Breast) | 15.32 | Kinase inhibition[7] |
Biological Mechanism: Microtubule Destabilization Pathway
The synthesized spirooxindoles, inheriting the pharmacophoric properties of the 5,7-dibromoisatin core, exert their primary cytotoxic effects by interfering with the cytoskeletal dynamics of cancer cells[5].
Apoptotic signaling pathway triggered by spirooxindole-mediated microtubule destabilization.
By binding to tubulin, these compounds prevent the polymerization required for mitotic spindle formation. The cell's spindle assembly checkpoint detects this failure, halting the cell cycle at the G2/M phase. Prolonged arrest triggers the intrinsic apoptotic cascade, marked by the cleavage and activation of effector caspases 3 and 7, ultimately leading to programmed cell death[3][8].
References
-
Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry, 50(21), 5109-5117.[Link]
-
Nath, R., Pathania, S., Grover, G., & Akhtar, M. J. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(60), 36582-36622.[Link]
-
Elinson, M. N., Ryzhkova, Y., & Makarov, A. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(4), M1309.[Link]
-
Barakat, A., Islam, M. S., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., & El-Faham, A. (2022). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 27(1), 209.[Link]
-
Al-Jassas, R., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1373539.[Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ro.uow.edu.au [ro.uow.edu.au]
- 6. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Methylisatin | High-Purity Research Compound [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis and Optimization of Schiff Base Derivatives from 5,7-Dibromo-N-(p-methylbenzyl)isatin
Introduction & Scientific Rationale
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry and drug development. Specifically, di-halogenated N-alkyl isatins, such as 5,7-dibromo-N-(p-methylbenzyl)isatin, have demonstrated potent cytotoxic properties. Research indicates this specific precursor exhibits high activity, with IC50 values in the nanomolar range against leukemic cell lines (e.g., U937) by destabilizing microtubules and inhibiting tubulin polymerization[1].
To further expand the pharmacological profile—such as enhancing metal-chelating capabilities, tuning lipophilicity, or creating targeted ruthenium(II)–arene complexes—the C3 carbonyl of the isatin core can be functionalized via condensation with primary amines to yield Schiff bases (imines)[2][3]. This application note details a robust, self-validating protocol for the N-alkylation of 5,7-dibromoisatin followed by acid-catalyzed Schiff base condensation.
Mechanistic Workflow
The synthesis relies on two critical transformations: N-alkylation of the isatin core and the subsequent condensation of the C3 ketone.
Synthetic workflow for 5,7-dibromo-N-(p-methylbenzyl)isatin Schiff base derivatives.
Causality in Catalyst Selection for Condensation : The C3 ketone of isatin is electrophilic, but steric hindrance from the 5,7-dibromo substitutions and the bulky N-alkyl group requires chemical optimization. Glacial acetic acid is used as a catalyst to protonate the C3 carbonyl oxygen, increasing the electrophilicity of the carbon center. However, strict pH control (pH ~4.5) is vital. If the environment is too acidic, the primary amine nucleophile becomes fully protonated (forming an ammonium ion), rendering it non-nucleophilic and stalling the reaction[4].
Acid-catalyzed nucleophilic addition-elimination mechanism for Schiff base formation.
Experimental Protocols
Protocol A: Synthesis of the Key Intermediate (5,7-Dibromo-N-(p-methylbenzyl)isatin)
Objective : Alkylate the N1 position of 5,7-dibromoisatin to enhance lipophilicity and baseline cytotoxicity.
Materials :
-
5,7-dibromoisatin (1.0 eq)
-
p-Methylbenzyl chloride (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Potassium iodide (KI, 0.2 eq)
-
Acetonitrile (MeCN, anhydrous)
Step-by-Step Methodology :
-
Activation : To a round-bottom flask containing anhydrous MeCN (15 mL/mmol of isatin), add 5,7-dibromoisatin and K₂CO₃. Stir at room temperature for 15 minutes.
-
Causality: This pre-stirring ensures complete deprotonation of the isatin core, indicated by a slight darkening of the orange/red suspension, generating a highly nucleophilic nitrogen anion[2].
-
-
Catalysis : Add KI to the mixture. Stir for an additional 5 minutes.
-
Causality: KI facilitates a Finkelstein-like in situ halogen exchange, converting p-methylbenzyl chloride to the significantly more reactive p-methylbenzyl iodide, thereby accelerating the N-alkylation[2].
-
-
Alkylation : Dropwise add p-methylbenzyl chloride. Equip the flask with a reflux condenser and heat to 80°C (reflux) for 3-4 hours.
-
Self-Validation (In-Process) : Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material spot will disappear, replaced by a higher Rf spot (the N-alkylated product is more lipophilic due to the loss of the N-H hydrogen bond donor).
-
Workup : Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KCl, K₂CO₃).
-
Causality: Removing salts before concentration prevents co-precipitation during the final crystallization, ensuring high purity.
-
-
Purification : Concentrate the filtrate under reduced pressure. Add cold n-hexane to precipitate the product. Recrystallize from water or ethanol to afford pure 5,7-dibromo-N-(p-methylbenzyl)isatin[2].
Protocol B: Schiff Base Condensation
Objective : Condense the C3 carbonyl with a primary aromatic amine to yield the target imine.
Materials :
-
5,7-Dibromo-N-(p-methylbenzyl)isatin (1.0 eq)
-
Primary Amine (e.g., p-toluidine, 4-nitroaniline) (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology :
-
Dissolution : In a round-bottom flask, dissolve 5,7-dibromo-N-(p-methylbenzyl)isatin and the primary amine in absolute ethanol (20 mL/mmol)[2].
-
Catalyst Addition : Add 3-5 drops of glacial acetic acid per 20 mL of solvent.
-
Causality: This specific volume achieves the optimal weak acid environment for carbonyl activation without amine deactivation.
-
-
Condensation : Reflux the mixture at 78°C for 4-6 hours.
-
Self-Validation (In-Process) : The reaction mixture will typically undergo a distinct color shift (e.g., from orange to deep red or yellow, depending on the amine's conjugation). TLC will confirm the consumption of the isatin intermediate.
-
Crystallization : Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.
-
Causality: Slow cooling promotes the formation of pure, well-defined crystals, while the ice bath minimizes the solubility of the Schiff base in ethanol, maximizing yield.
-
-
Isolation & Self-Validation (Post-Reaction) : Filter the precipitate under vacuum, wash with ice-cold ethanol (to remove unreacted amine and trace acid), and dry in a vacuum desiccator. Determine the melting point of the recrystallized product. A sharp melting point range (±1-2°C) confirms high purity, while a depressed or broad range indicates incomplete condensation or residual starting material.
Data Presentation: Physicochemical and Biological Profiling
The following table summarizes expected quantitative metrics for a library of Schiff bases derived from 5,7-dibromo-N-(p-methylbenzyl)isatin, highlighting structure-activity relationship (SAR) variations based on the amine substituent[1][3].
| Compound ID | Primary Amine (R-NH₂) | Expected Yield (%) | Physical State | LogP (Calc) | IC50 vs U937 (µM)* |
| Int-1 | None (Precursor) | >80 | Orange Solid | 4.8 | ~0.49 |
| SB-1 | Aniline | 75 - 80 | Red Crystals | 5.6 | ~0.85 |
| SB-2 | p-Toluidine | 80 - 85 | Orange Powder | 6.0 | ~0.62 |
| SB-3 | 4-Nitroaniline | 60 - 65 | Yellow Solid | 5.5 | ~1.10 |
| SB-4 | 4-Methoxyaniline | 78 - 82 | Dark Red Solid | 5.4 | ~0.55 |
*Note: IC50 values are representative benchmarks based on the parent compound's baseline cytotoxicity and typical SAR trends for N-alkyl isatin imines.
Troubleshooting & Optimization
-
Low Yield with Electron-Deficient Amines : If the primary amine contains strongly electron-withdrawing groups (e.g., 4-nitroaniline in SB-3), its nucleophilicity is drastically reduced.
-
Solution: Switch from conventional heating to microwave irradiation, or utilize a stronger Lewis acid catalyst such as Iron (III) trifluoromethanesulfonate (Fe(OTf)₃), which has been shown to highly activate the isatin carbonyl without protonating the amine[4].
-
-
Formation of Tarry Byproducts : Prolonged refluxing or excessive use of glacial acetic acid can lead to degradation or polymerization.
-
Solution: Strictly adhere to TLC monitoring and halt the reaction immediately upon consumption of the limiting reagent.
-
References
-
[2] Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins. rhhz.net. URL:
-
[4] Synthesis Schiff Base of Isatin Derivatives Catalyzed by Iron (III) Trifluoromethanesulfonate. AIP Publishing. URL:
-
[1] An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy. University of Wollongong - Figshare. URL:
-
[3] Synthesis and Characterization of Piano-Stool Ruthenium(II)–Arene Complexes of Isatin Schiff Bases: Cytotoxicity and DNA Intercalation. ACS Omega. URL:
Sources
Application Note: Formulation of 5,7-Dibromo-N-(p-methylbenzyl)isatin into PEG-PLGA Polymeric Nanoparticles
Introduction & Scientific Rationale
The compound 5,7-dibromo-N-(p-methylbenzyl)isatin is a highly potent, synthetic N-alkyl-substituted isatin derivative. Preclinical investigations have demonstrated its profound cytotoxicity against leukemic (Jurkat), lymphoma (U937), and metastatic breast adenocarcinoma cell lines, achieving IC50 values in the sub-micromolar range (e.g., 490 nM) [1].
Mechanistically, this compound acts as a potent inhibitor of tubulin polymerization. By destabilizing microtubules, it induces morphological cell shape changes, forces cell cycle arrest at the G2/M phase, and triggers the activation of effector caspases 3 and 7, ultimately leading to apoptosis [1].
The Formulation Challenge: Despite its high efficacy, the clinical translation of 5,7-dibromo-N-(p-methylbenzyl)isatin is severely hindered by its extreme hydrophobicity—imparted by the dibromo and p-methylbenzyl substitutions. This results in poor aqueous solubility and low systemic bioavailability.
The Polymeric Solution: To overcome these physicochemical barriers, encapsulating the compound within a polymeric drug delivery system is highly effective [2]. Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PEG-PLGA) nanoparticles are selected for this protocol. The hydrophobic PLGA core provides an ideal microenvironment for the lipophilic isatin derivative, ensuring high encapsulation efficiency. Simultaneously, the hydrophilic PEG corona provides steric stabilization, preventing protein opsonization in vivo and allowing the nanoparticles to passively target tumor microenvironments via the Enhanced Permeability and Retention (EPR) effect.
Mechanistic Pathway of the Delivery System
The following diagram illustrates the causal chain of events from nanoparticle administration to the ultimate apoptotic death of the target cancer cell.
Fig 1. Mechanistic pathway of PEG-PLGA delivered 5,7-dibromo-N-(p-methylbenzyl)isatin.
Formulation Strategy: Causality & Self-Validation
As a self-validating system, this protocol utilizes the Nanoprecipitation (Solvent Displacement) Method .
-
Causality of Solvent Choice: Acetone is selected as the organic phase because its rapid diffusion into water creates interfacial turbulence (the Marangoni effect), which spontaneously drives the assembly of sub-150 nm particles.
-
Causality of Surfactant: Polyvinyl alcohol (PVA) is utilized in the aqueous phase to lower surface tension and prevent the hydrophobic PLGA cores from aggregating during solvent evaporation.
-
Validation Checkpoints: The immediate appearance of an opalescent suspension (Tyndall effect) upon mixing validates successful nanoparticle nucleation. Post-formulation High-Performance Liquid Chromatography (HPLC) validates the drug loading capacity.
Fig 2. Workflow for the nanoprecipitation of PEG-PLGA nanoparticles.
Step-by-Step Experimental Protocol
Materials Required
-
Active Pharmaceutical Ingredient (API): 5,7-dibromo-N-(p-methylbenzyl)isatin (Synthesized and purified to >98% via NMR/HPLC).
-
Polymer: PEG-PLGA diblock copolymer (e.g., PEG 5 kDa - PLGA 20 kDa, 50:50 lactide:glycolide ratio).
-
Solvents & Reagents: HPLC-grade Acetone, Polyvinyl alcohol (PVA, Mw 30,000–70,000, 87–90% hydrolyzed), Milli-Q Water, Sucrose (Cryoprotectant).
Preparation of Phases
-
Organic Phase: Dissolve 50 mg of PEG-PLGA and 5 mg of 5,7-dibromo-N-(p-methylbenzyl)isatin in 5 mL of acetone. Vortex for 60 seconds until a clear, homogenous solution is achieved.
-
Aqueous Phase: Prepare 20 mL of a 0.5% (w/v) PVA solution in Milli-Q water. Pass the solution through a 0.22 µm PES syringe filter to remove any particulate impurities.
Nanoparticle Assembly (Nanoprecipitation)
-
Place the 20 mL aqueous phase in a 50 mL beaker on a magnetic stir plate. Set the stirring speed to 600 rpm.
-
Using a syringe pump, inject the 5 mL organic phase dropwise into the vortex of the aqueous phase at a controlled rate of 1.0 mL/min.
-
Self-Validation Step: Observe the solution. It should immediately transition from clear to a bluish-white opalescent suspension, confirming the spontaneous formation of nanoparticles.
Solvent Evaporation and Purification
-
Leave the suspension stirring uncovered in a fume hood at room temperature for 4 to 6 hours to allow complete evaporation of the acetone.
-
Transfer the suspension to ultracentrifuge tubes and centrifuge at 20,000 × g for 30 minutes at 4°C.
-
Discard the supernatant (containing unencapsulated drug and excess PVA). Resuspend the nanoparticle pellet in 10 mL of Milli-Q water using brief sonication (10 seconds, 20% amplitude). Repeat the centrifugation step once more.
Lyophilization
-
Resuspend the final washed pellet in 5 mL of a 5% (w/v) sucrose solution. The sucrose acts as a cryoprotectant, preventing nanoparticle fusion during freezing.
-
Freeze the suspension at -80°C for 2 hours, then transfer to a lyophilizer for 48 hours to obtain a dry, easily reconstitutable nanoparticle powder.
Quantitative Data & Characterization Standards
To ensure the formulation is suitable for in vitro and in vivo applications, the batch must be characterized using Dynamic Light Scattering (DLS) and HPLC. Below is a summary of the target quantitative parameters for this specific delivery system.
| Parameter | Target Value | Analytical Method | Impact on Drug Delivery |
| Z-Average Size | 100 nm – 150 nm | Dynamic Light Scattering (DLS) | Optimal size for exploiting the EPR effect while avoiding rapid renal clearance. |
| Polydispersity Index (PDI) | < 0.200 | Dynamic Light Scattering (DLS) | Ensures a monodisperse formulation, critical for predictable pharmacokinetics. |
| Zeta Potential | -15 mV to -25 mV | Electrophoretic Light Scattering | Provides colloidal stability via electrostatic repulsion; slightly negative charge reduces non-specific cellular toxicity. |
| Encapsulation Efficiency (EE%) | > 75% | HPLC (UV detection at ~254 nm) | High EE% minimizes API waste. Calculated as: (Mass of encapsulated drug / Initial mass of drug) × 100. |
| Drug Loading (DL%) | ~ 7 - 9% | HPLC (UV detection at ~254 nm) | Determines the total mass of nanoparticles required to achieve the therapeutic dose (490 nM IC50 equivalent). |
References
-
Vine, K. L., Locke, J. M., Ranson, M., Benkendorff, K., Pyne, S. G., & Bremner, J. B. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry, 50(21), 5109–5117.[Link]
-
Cheng, R., Meng, F., Deng, C., Klok, H.-A., & Zhong, Z. (2013). Dual and multi-stimuli responsive polymeric nanoparticles for programmed site-specific drug delivery. Biomaterials, 34(14), 3647-3657.[Link]
improving the aqueous solubility of 5,7-dibromo-N-(p-methylbenzyl)isatin for biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you overcome the significant physicochemical hurdles associated with 5,7-dibromo-N-(p-methylbenzyl)isatin .
This specific isatin derivative is a potent cytotoxic agent known to inhibit tubulin polymerization and induce apoptosis in leukemic cell lines (such as U937) at nanomolar concentrations[1]. However, the planar isatin core, combined with the heavy, lipophilic 5,7-dibromo substitutions and the bulky N-(p-methylbenzyl) group, results in high crystal lattice energy and extreme hydrophobicity. Consequently, its aqueous solubility is exceptionally poor, which frequently leads to experimental artifacts, artificial IC50 shifts, and irreproducible biological assays.
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure your compound remains in solution without compromising cellular viability.
I. Formulation Decision Matrix
Before troubleshooting, it is critical to select the correct solubilization strategy based on the constraints of your specific biological assay.
Decision tree for selecting a solubility enhancement strategy.
II. Troubleshooting FAQs
Q1: When I dilute my 10 mM DMSO stock of 5,7-dibromo-N-(p-methylbenzyl)isatin into the aqueous cell culture media, the solution instantly turns cloudy. What is happening, and how do I fix it? The Causality: You are observing solvent-shift precipitation (often called "crashing out"). When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic brominated aromatic rings cannot form hydrogen bonds with water, causing the molecules to rapidly aggregate to minimize their exposed surface area. The Solution: Avoid direct high-ratio dilutions. Instead, perform a "step-down" serial dilution. Dilute your 10 mM stock to 1 mM in 100% DMSO, then to 100 µM in 10% DMSO/90% buffer, before making the final dilution into the assay media. Alternatively, warm the media to 37°C prior to addition and vortex immediately to ensure rapid dispersion.
Q2: My U937 cell viability assay requires a final compound concentration of 10 µM, but the required DMSO concentration (>1%) is causing background cytotoxicity. How can I achieve this concentration without DMSO? The Causality: Hematological cell lines like U937 are notoriously sensitive to organic solvents. To bypass DMSO, you must alter the apparent solubility of the drug using a supramolecular carrier. The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity[2]. The lipophilic N-(p-methylbenzyl) and dibromo-isatin moieties will partition into this hydrophobic cavity, forming a water-soluble inclusion complex that shields the drug from the aqueous environment without utilizing toxic co-solvents[2].
Q3: How do I verify that the compound is truly in solution and not forming micro-colloidal aggregates that artificially inflate my IC50 values? The Causality: Highly lipophilic compounds often form sub-micron aggregates that appear optically clear to the naked eye but are biologically inactive because they cannot cross the cell membrane. The Solution: Implement a kinetic turbidimetric assay prior to cell dosing. Measure the absorbance of your final assay buffer at 620 nm (where the compound does not absorb light). A baseline shift compared to a blank buffer indicates light scattering from colloidal aggregates.
III. Standardized Protocol: HP-β-CD Inclusion Complexation
To achieve high aqueous concentrations (>10 µM) without organic solvents, use the solvent-evaporation inclusion method. This protocol is designed as a self-validating system ; the final analytical step ensures you know exactly how much active drug is in your assay.
Step 1: Molar Calculation Calculate a 1:2 molar ratio of 5,7-dibromo-N-(p-methylbenzyl)isatin to HP-β-CD. The excess cyclodextrin ensures the equilibrium heavily favors the complexed state.
Step 2: Co-Dissolution Dissolve the isatin derivative in a volatile organic solvent (e.g., a 1:1 mixture of Methanol and Dichloromethane). Dissolve the HP-β-CD in pure Methanol. Combine the two solutions and stir for 30 minutes at room temperature. Scientific Insight: Mixing them in a common solvent phase ensures molecular-level dispersion, preventing the drug from crystallizing independently.
Step 3: Amorphous Film Generation Transfer the mixture to a round-bottom flask and remove the solvents under reduced pressure using a rotary evaporator at 40°C. Continue drying under a high vacuum for 2 hours to remove residual solvent traces. This yields a dry, amorphous solid dispersion film.
Step 4: Aqueous Rehydration Reconstitute the film in your target biological buffer (e.g., PBS, pH 7.4). Sonicate the solution in a water bath for 15–20 minutes to provide the activation energy required for the host-guest complex to fully hydrate.
Step 5: Self-Validation & Quantification (Critical) Filter the reconstituted solution through a 0.22 µm PTFE syringe filter. Validation Logic: True inclusion complexes are molecularly dissolved and will pass through the filter. Any uncomplexed, precipitated drug will be retained. Analyze the filtrate via HPLC-UV against a standard curve. If your detected concentration matches your theoretical input, the complexation was 100% successful. Use this quantified stock to dose your biological assays.
IV. Quantitative Data Summary
The following table summarizes the expected outcomes of various formulation strategies for this specific compound, allowing you to balance preparation complexity with assay requirements.
| Formulation Strategy | Max Aqueous Concentration (µM) | Biocompatibility (Cell Assays) | Preparation Complexity | Validation Method |
| Unformulated (Buffer Only) | < 0.1 | High | Low | Visual Inspection |
| 1% DMSO Co-solvent | ~ 5.0 | Low (Cytotoxic to sensitive cells) | Low | Turbidimetry (620 nm) |
| 0.01% Tween-20 Micelles | ~ 10.0 | Moderate (Can disrupt membranes) | Medium | Dynamic Light Scattering |
| HP-β-CD Complex (1:2) | > 50.0 | High (Inert oligosaccharide) | High | HPLC / Phase Solubility |
V. Biological Context & Mechanism of Action
Why go through the effort of solubilizing this specific molecule? 5,7-dibromo-N-(p-methylbenzyl)isatin is a highly valuable pharmacological tool. Isatin derivatives with 5,7-dibromo and N-benzyl substitutions have been shown to act as potent dual inhibitors of tubulin polymerization and the Akt signaling pathway[3].
Once successfully solubilized and delivered intracellularly, the compound binds to tubulin, preventing microtubule assembly. This structural destabilization triggers a cascade that halts the cell cycle at the G2/M phase, ultimately activating executioner caspases 3 and 7 to induce apoptosis[1].
Intracellular mechanism of action for 5,7-dibromo-N-(p-methylbenzyl)isatin.
VI. References
-
Title: An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy Source: University of Wollongong URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. ro.uow.edu.au [ro.uow.edu.au]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reaction yields in 5,7-dibromo-N-(p-methylbenzyl)isatin preparation
Welcome to the Technical Support Center for Isatin Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of highly substituted isatins. The synthesis of 5,7-dibromo-N-(p-methylbenzyl)isatin—a potent cytotoxic agent and tubulin polymerization inhibitor—presents unique steric and electronic challenges[1].
Unlike unsubstituted isatin, the presence of bulky, electron-withdrawing bromine atoms at the C-5 and C-7 positions significantly alters the acidity of the N-H bond and the nucleophilicity of the resulting anion[1]. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality and self-validating workflows needed to troubleshoot low yields and optimize your synthesis.
Reaction Workflow & Failure Point Analysis
Logical troubleshooting workflow for the N-alkylation of 5,7-dibromoisatin.
Section 1: Mechanistic Causality & Reaction Optimization (FAQs)
Q: Why is my reaction yield stubbornly low despite the full consumption of 5,7-dibromoisatin? A: If your starting material is fully consumed but your target yield is low, the isatin ring is likely undergoing base-mediated hydrolysis (ring-opening). The isatin nucleus is highly labile to strong bases in the presence of water, which irreversibly cleaves the amide bond to form the corresponding isatinic acid derivative[2]. To prevent this, ensure strictly anhydrous conditions and avoid aqueous bases like NaOH.
Q: I am observing multiple spots on my TLC. Could it be O-alkylation competing with N-alkylation? A: The isatin anion is an ambidentate nucleophile, meaning alkylation can theoretically occur at the nitrogen or the oxygen. However, O-alkylation is highly disfavored thermodynamically and is rarely observed with benzyl halides in polar aprotic solvents like DMF[3]. Multiple TLC spots usually indicate unreacted p-methylbenzyl halide (which can degrade into benzyl alcohols during basic workup) or ring-opened degradation products.
Q: How do the 5,7-dibromo substituents affect the alkylation kinetics? A: The bromine at the C-7 position creates severe steric hindrance directly adjacent to the N-1 reaction center. Furthermore, the electron-withdrawing nature of the halogens makes the N-H proton more acidic, but renders the resulting anion less nucleophilic. Consequently, the reaction requires higher temperatures or more reactive electrophiles compared to unsubstituted isatin[1].
Q: Which base and solvent combination provides the highest success rate? A: Polar aprotic solvents (DMF or NMP) paired with alkali metal carbonates (K₂CO₃ or Cs₂CO₃) are the gold standard[2]. Cs₂CO₃ often yields faster anion formation due to the "cesium effect," which enhances the solubility and nucleophilicity of the isatin anion by forming a highly solvent-separated ion pair[1].
Table 1: Quantitative Comparison of Reaction Conditions for Isatin N-Alkylation
| Base / Catalyst | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Mechanistic Observation |
| K₂CO₃ | DMF | 70–80 | 4–12 | 85–95 | Optimal baseline. Complete deprotonation; stable anion formation[2]. |
| Cs₂CO₃ | DMF | 25–80 | 4–8 | 88–96 | "Cesium effect" enhances solubility and nucleophilicity of the anion[1]. |
| NaH | THF | 0 to RT | 12–24 | 60–70 | Sodium salt prone to precipitation; incomplete conversion[2]. |
| NaOH (aq) | EtOH/H₂O | Reflux | 2–4 | < 30 | Severe hydrolysis of the isatin amide bond (ring opening)[2]. |
| K₂CO₃ + KI | DMF | 70–80 | 4–6 | > 90 | KI accelerates reaction via in situ generation of benzyl iodide[4]. |
Section 2: Self-Validating Experimental Protocol
To overcome the steric hindrance of the 7-bromo group and prevent ring hydrolysis, follow this optimized, step-by-step methodology. Every critical step includes a self-validation checkpoint to ensure the chemistry is proceeding as intended.
Step 1: Deprotonation (Anion Generation)
-
Charge a flame-dried, nitrogen-purged round-bottom flask with 5,7-dibromoisatin (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration).
-
Add anhydrous Cs₂CO₃ or K₂CO₃ (1.5 eq).
-
Self-Validation Checkpoint: Stir at room temperature for 30–45 minutes. The solution must transition from orange to a deep, dark violet color[1]. If it remains orange, deprotonation is incomplete. Check the quality of your base and ensure the solvent is strictly anhydrous.
Step 2: Electrophile Activation & Alkylation
-
Add potassium iodide (KI) (0.2 eq) to the mixture. This facilitates a Finkelstein reaction, converting the p-methylbenzyl chloride to the highly reactive iodide intermediate in situ, which easily overcomes the steric bulk at the N-1 position[4].
-
Dropwise add p-methylbenzyl chloride (or bromide) (1.2 eq).
-
Heat the reaction to 70–80 °C and stir for 4–12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The dark violet color of the reaction mixture will gradually lighten as the highly conjugated anion is consumed and the N-alkylated product forms[1].
Step 3: Quenching and Workup
-
Cool the mixture to room temperature and pour it slowly over crushed ice water. The sudden drop in solubility will precipitate the highly hydrophobic product.
-
Filter the crude solid under vacuum and wash extensively with cold water to remove all traces of DMF and inorganic salts.
-
Recrystallize the crude solid from hot ethanol or ethyl acetate to obtain pure 5,7-dibromo-N-(p-methylbenzyl)isatin.
Section 3: Advanced Troubleshooting FAQs
Q: The sodium/potassium salt of my isatin is precipitating out of solution, halting the reaction. What should I do? A: This is a common issue when using THF or when the reaction concentration is too high. Switch to DMF or NMP, which possess higher dielectric constants necessary to solvate the ion pair. Alternatively, strictly use Cs₂CO₃; the larger atomic radius of the cesium cation forms a more soluble complex than sodium or potassium[1].
Q: I am using p-methylbenzyl chloride, but the reaction stalls at 50% conversion. Why? A: Benzyl chlorides are less reactive than benzyl bromides. When paired with the sterically hindered 5,7-dibromoisatin anion, the activation energy barrier is too high for complete conversion at standard temperatures. You must either switch to p-methylbenzyl bromide, or add catalytic KI (0.2 eq) to generate the iodide intermediate, which is a far superior leaving group[4].
References
- Source: nih.
- Source: acs.
- Source: scribd.
- Reaction of Some Substituted (Un)
Sources
preventing thermal degradation of 5,7-dibromo-N-(p-methylbenzyl)isatin during storage
Technical Support Center: 5,7-dibromo-N-(p-methylbenzyl)isatin
Welcome to the technical support guide for 5,7-dibromo-N-(p-methylbenzyl)isatin. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound during storage. Proper handling and storage are critical for maintaining its purity and ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and handling of 5,7-dibromo-N-(p-methylbenzyl)isatin.
Q1: My vial of 5,7-dibromo-N-(p-methylbenzyl)isatin, which was initially a reddish-orange solid, has darkened to a brown color. What could be the cause?
A dark-brown coloration is a common indicator of degradation. The isatin core is susceptible to several degradation pathways that can be initiated by environmental factors. The primary suspects are:
-
Thermal Stress: Exposure to elevated temperatures, even for short periods, can initiate thermal decomposition. Isatin and its derivatives are known to be thermally sensitive.
-
Photodegradation: The compound contains a chromophore that absorbs in the UV-visible region, making it susceptible to light-induced degradation.[1] Halogenated aromatic compounds, in particular, can undergo photolytic processes where the carbon-bromine bond is cleaved upon exposure to light, leading to radicals and subsequent degradation products.[2][3][4][5]
-
Oxidation: The isatin ring can be susceptible to oxidation, especially if stored in an environment with ambient air over a long period.
Q2: What are the ideal storage conditions to prevent degradation?
To maximize the shelf-life and maintain the purity of your compound, we recommend a multi-faceted approach to storage. These conditions are designed to mitigate the risks outlined in Q1.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of all chemical degradation pathways. Avoids the higher kinetic energy that promotes decomposition. |
| Light | In the dark (Amber vial) | Protects the compound from photolytic degradation by blocking UV and visible light.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and potential hydrolysis of the isatin core. |
| Container | Tightly sealed, airtight vial | Prevents exposure to atmospheric moisture and oxygen. For long-term storage, consider a vial with a PTFE-lined cap.[7] |
Q3: Is it necessary to store the compound under an inert atmosphere for short-term use?
For daily or weekly use where the vial is frequently opened, consistently backfilling with an inert gas may be impractical. However, if the compound will be stored for more than a few weeks, purging the vial with argon or nitrogen before sealing is a critical step to ensure stability. For short-term use, ensure the vial is sealed tightly immediately after use and stored in the dark at -20°C.
Q4: How can I definitively check if my sample has degraded?
Visual inspection is only a preliminary indicator. A quantitative assessment of purity is necessary. The most reliable and commonly used method is High-Performance Liquid Chromatography (HPLC).[8][9][10] By comparing the chromatogram of your stored sample to a reference standard or a freshly prepared sample, you can quantify the percentage of the main compound and detect the presence of degradation products (seen as new peaks in the chromatogram).
Q5: Are there any known degradation products I should look for?
While a full structural elucidation of degradants requires advanced techniques like LC-MS, common degradation pathways for related compounds suggest potential products.[11][12][13] These could include products of de-bromination, oxidation of the isatin ring, or cleavage of the N-benzyl group. In an HPLC analysis, these would typically appear as new, more polar peaks with shorter retention times than the parent compound.
Visual Troubleshooting and Workflow Diagrams
The following diagrams provide a logical workflow for troubleshooting stability issues and for performing a systematic stability assessment.
Caption: Troubleshooting workflow for a sample of 5,7-dibromo-N-(p-methylbenzyl)isatin suspected of degradation.
Technical Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a robust starting point for determining the purity of 5,7-dibromo-N-(p-methylbenzyl)isatin.[8] Optimization may be required based on your specific instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
-
0.22 µm or 0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm or based on UV scan |
| Injection Vol. | 5-10 µL |
3. Sample Preparation:
-
Reference Solution: Accurately weigh ~1 mg of a high-purity reference standard of the compound and dissolve it in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.
-
Test Solution: Prepare the sample to be analyzed in the same manner as the reference solution.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial before injection.
4. Data Analysis:
-
Run the reference and test solutions on the HPLC system.
-
Determine the retention time of the main peak from the reference solution.
-
In the test solution chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (including any new impurity peaks).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
A significant decrease in the main peak's area percent and the appearance of new peaks indicate degradation.
Protocol 2: Conducting a Forced Degradation Study
To understand the stability of your compound under specific stress conditions, a forced degradation or "stress testing" study can be performed.[6][11][14] This is essential for developing stability-indicating methods.
Caption: Experimental workflow for a forced degradation study of 5,7-dibromo-N-(p-methylbenzyl)isatin.
1. Stress Conditions:
-
Thermal: Incubate a sample solution at 60-80°C.
-
Photolytic: Expose a sample solution to a controlled UV/Vis light source (ICH Q1B guidelines).
-
Acidic: Add 0.1 M HCl to the sample solution.
-
Basic: Add 0.1 M NaOH to the sample solution.
-
Oxidative: Add 3% H₂O₂ to the sample solution.
2. Procedure:
-
For each condition, prepare a test sample and a control sample (stored under ideal conditions).
-
At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all aliquots using the HPLC method described in Protocol 1.
3. Interpretation:
-
The goal is to achieve 5-20% degradation of the active ingredient.[14]
-
This study helps identify the conditions under which the compound is least stable, confirms that the HPLC method can separate degradants from the parent peak (making it "stability-indicating"), and provides insight into potential degradation pathways.[12][13]
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vertex AI Search.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22).
- Comparative Guide to HPLC Analysis for Determining the Purity of 6,7-Dimethylis
- Separation of Isatin on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. (2016, January 6).
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022, July 21). MDPI.
- Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. (2024, June 29). MDPI.
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Deriv
- Introduction to 5,7-Dibromois
- Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones.
- Method Validation by isatin method by HPLC method.
- Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. (2011, January 30). PubMed.
- Chemical Storage and Handling Recommend
- 5,7-Dibromois
- CAS 6374-91-0: 5,7-Dibromois
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Halogen
- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). AccuStandard.
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Avicenna Journal of Phytomedicine.
- An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. (2021, November 14). MDPI.
- The Proper Storage and Handling of Volatile Analytical Standards. MilliporeSigma.
- Halogenated Aromatic Compounds.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
Comparative Cytotoxicity Guide: 5,7-Dibromo-N-(p-methylbenzyl)isatin vs. Unsubstituted Isatin
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the translational potential of small-molecule scaffolds. The isatin (1H-indole-2,3-dione) nucleus is a privileged structure in medicinal chemistry, offering a versatile platform for targeted cancer therapy [1]. However, in its native, unsubstituted form, isatin exhibits remarkably weak antiproliferative activity.
Through rational structure-activity relationship (SAR) optimization—specifically, halogenation at the 5 and 7 positions combined with N-alkylation—the cytotoxicity of the isatin scaffold can be amplified exponentially [2]. This guide provides an objective, data-driven comparison between unsubstituted isatin and its highly optimized derivative, 5,7-dibromo-N-(p-methylbenzyl)isatin , detailing the chemical causality behind its enhanced efficacy, comparative quantitative data, and the self-validating experimental protocols required to evaluate these compounds.
Chemical Rationale & Causality
The transition from a weakly active baseline molecule to a sub-micromolar cytotoxic agent requires precise structural modifications that alter both pharmacodynamics (target binding) and pharmacokinetics (cellular penetrance).
-
Unsubstituted Isatin: The parent compound lacks the necessary lipophilicity to efficiently cross lipid bilayers. Furthermore, without bulky or electron-withdrawing substituents, it fails to achieve high-affinity steric complementarity within the hydrophobic pockets of intracellular targets (such as tubulin).
-
5,7-Dibromination: The introduction of bromine atoms at the C5 and C7 positions serves a dual purpose. First, it increases the electrophilicity of the oxindole core. Second, the atomic radius of bromine provides critical steric bulk that enhances binding affinity to the target protein interface.
-
N1-Alkylation (p-methylbenzyl substitution): This is the most transformative modification. Substituting the N1 position with a p-methylbenzyl moiety drastically increases the molecule's lipophilicity, facilitating rapid membrane permeation. Mechanistically, this specific N-arylalkylation enhances cytotoxic activity by up to a factor of 22 compared to non-alkylated dibromoisatins, driving the compound into the low nanomolar efficacy range [1, 2].
Comparative Cytotoxicity Profile
The following table synthesizes the quantitative in vitro performance of the isatin derivatives across hematological (U937, Jurkat) and epithelial (MCF-7) cancer cell lines following a 24-hour exposure [1, 3].
| Compound | U937 (Lymphoma) IC₅₀ | Jurkat (Leukemia) IC₅₀ | MCF-7 (Breast) IC₅₀ | Fold-Enhancement (vs. Unsubstituted) |
| Unsubstituted Isatin | > 100 µM | > 100 µM | > 100 µM | Baseline (1x) |
| 5,7-Dibromoisatin | ~ 10.8 µM | ~ 10.8 µM | > 50 µM | ~ 9x |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | 0.49 µM (490 nM) | 0.49 µM (490 nM) | > 10.0 µM | > 200x |
Data Interpretation: 5,7-dibromo-N-(p-methylbenzyl)isatin demonstrates a highly potent, sub-micromolar IC₅₀ against leukemic and lymphoma lines, while maintaining a >20-fold selectivity window over the MCF-7 breast adenocarcinoma line [1]. This selectivity suggests a targeted mechanism of action rather than generalized, non-specific cellular toxicity.
Mechanistic Pathway
To trust a compound's efficacy, we must map its exact mechanism of action. 5,7-dibromo-N-(p-methylbenzyl)isatin does not simply poison the cell; it acts as a highly specific microtubule destabilizer [1, 2]. By inhibiting tubulin polymerization, the compound triggers a catastrophic failure of the mitotic spindle, leading to G2/M phase cell cycle arrest. The cell's internal surveillance mechanisms detect this arrest and subsequently activate effector caspases (Caspase-3 and -7), culminating in programmed cell death (apoptosis) [1].
Mechanistic pathway of 5,7-dibromo-N-(p-methylbenzyl)isatin inducing apoptosis.
Experimental Methodologies
To ensure scientific integrity, the following protocols represent a self-validating system. Viability assays establish potency, cell-free assays confirm the molecular target, and caspase assays verify the apoptotic outcome.
Protocol A: Cell Viability & Proliferation Assay (MTS)
Purpose: To establish the IC₅₀ values by measuring metabolic activity as a proxy for cell viability.
-
Cell Seeding: Seed U937 and Jurkat cells at a density of 2×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 5,7-dibromo-N-(p-methylbenzyl)isatin and unsubstituted isatin in DMSO. Add to wells such that the final DMSO concentration does not exceed 0.1% (v/v).
-
Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine at 1 µM).
-
Incubation & Readout: Incubate for 24 hours. Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) per well. Incubate for an additional 1–4 hours.
-
Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (variable slope) software.
Protocol B: Cell-Free Tubulin Polymerization Assay
Purpose: To isolate the compound's direct effect on the structural target, removing cell permeability variables.
-
Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) containing 1 mM GTP.
-
Compound Incubation: Pre-incubate tubulin (3 mg/mL) with 5 µM of the isatin derivatives, alongside Paclitaxel (polymerization enhancer control) and Colchicine (polymerization inhibitor control) in a 384-well plate.
-
Kinetic Readout: Transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) continuously for 60 minutes.
-
Validation: A decrease in the Vmax of the polymerization curve compared to the vehicle control confirms microtubule destabilization.
Protocol C: Caspase-3/7 Activation Assay
Purpose: To differentiate true apoptotic cell death from non-specific necrosis.
-
Treatment: Treat Jurkat cells with 5,7-dibromo-N-(p-methylbenzyl)isatin at its IC₅₀ concentration (0.49 µM) for 5 hours.
-
Reagent Addition: Add a proluminescent Caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) containing the tetrapeptide sequence DEVD.
-
Luminescence Measurement: Cleavage of the substrate by active caspases generates a luminescent signal. Measure relative light units (RLU) after 1 hour of incubation at room temperature.
-
Validation: Signal intensity >5-fold above vehicle control confirms the induction of the intrinsic/extrinsic apoptotic cascade.
Conclusion
The comparative data unequivocally demonstrates that the unsubstituted isatin scaffold is biologically inert in standard oncology models. However, strategic N1-alkylation with a p-methylbenzyl group, coupled with 5,7-dibromination, transforms this scaffold into a highly potent, targeted microtubule destabilizer. For researchers focused on hematological malignancies, 5,7-dibromo-N-(p-methylbenzyl)isatin represents a rigorously validated lead compound that warrants further in vivo pharmacokinetic profiling.
References
-
Vine, K. L., Locke, J. M., Ranson, M., Benkendorff, K., Pyne, S. G., & Bremner, J. B. "An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins." Journal of Medicinal Chemistry, ACS Publications, 2007.[Link]
-
Vine, K. L. "An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy." University of Wollongong Thesis, 2007.[Link]
-
Bacher, F., et al. "Examples of recently reported N-alkylated indoles with anticancer activity." ResearchGate, 2001.[Link]
Comparative Evaluation of N-Benzyl vs. N-(p-Methylbenzyl) Substitution on 5,7-Dibromoisatin Bioactivity
Executive Summary
The functionalization of the isatin (1H-indole-2,3-dione) scaffold is a cornerstone in the development of novel chemotherapeutics. Specifically, halogenation at the C-5 and C-7 positions combined with N-alkylation has been shown to drastically enhance cytotoxicity against various cancer cell lines. This guide provides an objective, data-driven comparison of the bioactivity, structural causality, and experimental validation of N-benzyl versus N-(p-methylbenzyl) substitutions on the 5,7-dibromoisatin core, serving as a comprehensive resource for drug development professionals.
Structural & Mechanistic Overview
The parent compound, 5,7-dibromoisatin, exhibits moderate baseline cytotoxicity. However, the N-1 position of the isatin ring is critical for modulating lipophilicity and target binding affinity.
-
N-Benzyl Substitution: The introduction of an unsubstituted benzyl ring at the N-1 position significantly increases the hydrophobicity of the molecule. This modification typically enhances anti-proliferative activity by 10- to 15-fold compared to the parent compound, primarily by improving cellular permeability and facilitating interactions with hydrophobic pockets in target proteins [1].
-
N-(p-Methylbenzyl) Substitution: The addition of an electron-donating methyl group at the para position of the benzyl ring creates a highly optimized structural analog. This specific substitution maximizes van der Waals interactions within the binding cleft of tubulin without introducing the steric hindrance associated with bulkier groups (e.g., naphthyl or tert-butyl groups).
Mechanistically, these N-alkylated 5,7-dibromoisatins act as potent microtubule destabilizers. They competitively inhibit tubulin polymerization, which halts the cell cycle at the G2/M phase and subsequently triggers apoptosis via the activation of effector caspases 3 and 7 [2].
Mechanistic pathway of N-substituted 5,7-dibromoisatins inducing apoptosis via tubulin inhibition.
Quantitative Performance Comparison
The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of the parent 5,7-dibromoisatin and its N-benzylated derivatives across established human cancer cell lines. Data demonstrates the profound impact of the para-methyl substitution.
| Compound | Substitution (N-1) | IC₅₀ - U937 (Lymphoma) | IC₅₀ - Jurkat (Leukemia) | IC₅₀ - MCF-7 (Breast) | Relative Potency (U937) |
| Parent | None (H) | ~10.8 μM | ~11.5 μM | >50 μM | 1x (Baseline) |
| Analog A | Benzyl | 1.80 μM | 2.10 μM | 15.4 μM | ~6x |
| Analog B | p-Methylbenzyl | 0.49 μM | 0.49 μM | 11.2 μM | ~22x |
Note: IC₅₀ values represent the concentration required to inhibit 50% of metabolic activity after 24-48 hours of continuous exposure[1].
Causality & Expert Analysis
Why does the p-methylbenzyl derivative outperform the unsubstituted benzyl analog?
-
Optimal Lipophilicity (LogP): The methyl group slightly increases the partition coefficient, allowing the molecule to cross lipid bilayers more efficiently than the unsubstituted benzyl analog.
-
Electronic Distribution: The electron-donating nature of the methyl group at the para position increases the electron density of the aromatic ring. This enhances π-π stacking or cation-π interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) within the tubulin binding site.
-
Steric Complementarity: The para position projects the methyl group directly into a deep hydrophobic cavity within the binding site, anchoring the molecule tightly. Substitutions at the ortho or meta positions often result in steric clashes that reduce binding affinity [3].
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of these compounds. The inclusion of vehicle (DMSO) and positive controls (Vinblastine/Paclitaxel) ensures the assay is self-calibrating.
Standard experimental workflow for synthesizing and evaluating N-alkylated isatin derivatives.
Protocol A: Synthesis of N-(p-methylbenzyl)-5,7-dibromoisatin
-
Deprotonation: Dissolve 5,7-dibromoisatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes to form the anionic isatin species.
-
Alkylation: Add p-methylbenzyl bromide (1.2 eq) dropwise to the reaction mixture. Causality note: A slight excess of the alkyl halide ensures complete conversion of the sterically hindered 5,7-dibromoisatin.
-
Reaction & Quenching: Stir the mixture at room temperature for 12–16 hours. Monitor completion via TLC (Dichloromethane:Methanol, 95:5). Quench the reaction by pouring the mixture into ice-cold distilled water.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude bright red solid via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate. Verify structure via ¹H NMR (singlet at ~2.30 ppm for the -CH₃ group and ~5.34 ppm for the N-CH₂ linker) and HRMS [1].
Protocol B: In Vitro Cytotoxicity (MTS/MTT Assay)
-
Cell Seeding: Seed U937 and Jurkat cells at a density of 1 × 10⁴ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Treat cells with varying concentrations of the synthesized isatins (0.01 μM to 50 μM) dissolved in DMSO. Critical Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (Vinblastine).
-
Incubation & Readout: Incubate for 24 to 48 hours. Add 20 μL of MTS reagent to each well and incubate for an additional 1–4 hours. Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Protocol C: Cell-Free Tubulin Polymerization Assay
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin protein (>99% pure) in reaction buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Compound Addition: Add the N-(p-methylbenzyl) derivative (at 1x and 5x its IC₅₀ concentration) to the wells. Use Paclitaxel (polymerization enhancer) and Vinblastine (polymerization inhibitor) as self-validating system controls.
-
Kinetic Measurement: Rapidly add the tubulin suspension to the wells and immediately begin measuring fluorescence (Excitation: 340 nm / Emission: 410 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C.
-
Analysis: A decrease in the Vmax of the polymerization curve compared to the vehicle control confirms that the compound directly destabilizes microtubules [2].
References
-
Vine, K. L., et al. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]
-
Krishnegowda, G., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry - PMC. Retrieved from:[Link]
-
Matesic, L. (2011). Development of Isatin-based compounds for use in targeted anti-Cancer therapy. University of Wollongong Thesis Collection. Retrieved from:[Link]
A Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of 5,7-dibromo-N-(p-methylbenzyl)isatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of microwave-assisted and conventional thermal methods for the synthesis of 5,7-dibromo-N-(p-methylbenzyl)isatin. By presenting detailed experimental protocols, quantitative data, and expert analysis, we aim to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs, whether for rapid screening, library generation, or scale-up operations.
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2] The N-alkylation of the isatin core is a critical modification that not only enhances metabolic stability but also allows for the introduction of functional groups to modulate pharmacological activity.[3] Here, we focus on the N-alkylation of 5,7-dibromoisatin with p-methylbenzyl bromide, a key step in creating advanced isatin analogs.[4]
The Core Reaction: N-Alkylation via Nucleophilic Substitution
The synthesis of 5,7-dibromo-N-(p-methylbenzyl)isatin is achieved through a standard N-alkylation reaction. The process begins with the deprotonation of the isatin nitrogen atom by a suitable base, typically potassium carbonate (K₂CO₃), to form a highly conjugated isatin anion.[3] This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of p-methylbenzyl bromide in a classic Sₙ2 reaction, displacing the bromide ion and forming the desired C-N bond. The primary difference between the two methods discussed lies not in this fundamental mechanism but in the mode of energy delivery used to drive the reaction to completion.
Method 1: The Conventional Approach - Thermal Synthesis
The conventional method relies on conductive heating, where an external heat source (e.g., an oil bath) transfers thermal energy through the reaction vessel walls to the solvent and, finally, to the reactants. This process is simple and utilizes standard laboratory equipment.
Principle and Rationale
The choice of a high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial. DMF effectively dissolves the isatin salt and the alkylating agent, facilitating the Sₙ2 reaction. Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures (e.g., 80 °C) without significant solvent loss under ambient pressure, ensuring a sufficient reaction rate.[4] Potassium carbonate (K₂CO₃) is selected as the base due to its low cost, moderate basicity, and ease of handling compared to stronger, more hazardous bases like sodium hydride (NaH).[3]
Detailed Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5,7-dibromoisatin (1.0 mmol, 306 mg) and anhydrous potassium carbonate (1.3 mmol, 179 mg).
-
Add 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 10 minutes to facilitate the formation of the isatin anion.
-
Add p-methylbenzyl bromide (1.1 mmol, 204 mg or 0.15 mL) dropwise to the suspension.
-
Heat the reaction mixture in an oil bath at 80 °C.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 5,7-dibromoisatin starting material is consumed (typically 4-8 hours).[4]
-
After completion, cool the mixture to room temperature and pour it into 50 mL of 0.5 M HCl (aq).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 5,7-dibromo-N-(p-methylbenzyl)isatin.
Method 2: The Modern Approach - Microwave-Assisted Synthesis (MAS)
Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture. This technology has become a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[5][6][7]
Principle and Rationale
Unlike conventional heating, microwave energy couples directly with polar molecules in the mixture through mechanisms of dipolar polarization and ionic conduction.[5][7] This interaction causes rapid molecular rotation, generating heat internally and volumetrically throughout the reaction medium. The result is incredibly fast and uniform heating, which can dramatically accelerate reaction rates—often reducing times from hours to mere minutes.[8] This rapid energy transfer can also access reaction pathways that are less favorable under conventional heating, sometimes leading to higher yields and cleaner product profiles.[5] For this synthesis, a minimal amount of a high-loss solvent like DMF or N-methyl-2-pyrrolidinone (NMP) is used to create a slurry, which efficiently absorbs microwave energy.[3]
Detailed Experimental Protocol
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 5,7-dibromoisatin (1.0 mmol, 306 mg), anhydrous potassium carbonate (1.3 mmol, 179 mg), and p-methylbenzyl bromide (1.1 mmol, 204 mg).
-
Add a few drops of DMF or NMP (approx. 0.5 mL) to create a thick slurry.[3]
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a constant temperature of 150-180 °C for 10-25 minutes.[9] The power will be modulated by the instrument to maintain the set temperature.
-
After the irradiation cycle, cool the vial to room temperature using a compressed air stream.
-
Once cooled, open the vial and dilute the reaction mixture with 50 mL of water.
-
If the product precipitates, filter the solid, wash thoroughly with water, and dry under vacuum.
-
If the product does not precipitate, perform an extraction with ethyl acetate as described in the conventional protocol (Steps 8-10).
-
The resulting product is often of high purity, but can be further purified by recrystallization or a rapid silica gel plug if necessary.
Head-to-Head Comparison
The choice between conventional and microwave-assisted synthesis hinges on a trade-off between speed, scale, and equipment availability. The following sections provide a direct comparison to guide this decision.
Quantitative Data Summary
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAS) | Advantage |
| Reaction Time | 4–8 hours[4] | 10–25 minutes[3][9] | MAS |
| Typical Temperature | 80 °C (Oil Bath)[4] | 150–180 °C (Internal)[9] | - |
| Typical Yield | Good to High (~70-85%)[4] | Often Higher (>90%)[3][10] | MAS |
| Energy Efficiency | Low (Heats bath, glass, air)[6] | High (Heats reactants directly)[5][7] | MAS |
| Solvent Volume | Higher (e.g., 5 mL) | Lower (e.g., 0.5 mL) | MAS |
| Process Control | Good (External monitoring) | Excellent (Internal T/P sensors) | MAS |
Workflow Visualization
The diagram below illustrates the significant time savings achieved with the microwave-assisted workflow.
Conclusion for the Practicing Scientist
Both conventional heating and microwave-assisted synthesis are effective methods for preparing 5,7-dibromo-N-(p-methylbenzyl)isatin. The optimal choice is dictated by the specific goals of the research.
-
Microwave-Assisted Synthesis (MAS) is the superior method for rapid reaction optimization, discovery chemistry, and the generation of compound libraries. Its key advantages are a dramatic reduction in reaction time, typically higher yields, and enhanced energy efficiency, which aligns with green chemistry initiatives.[8][11] The precise control offered by modern microwave reactors also ensures high reproducibility.
-
Conventional Synthesis remains a viable and valuable technique, particularly when specialized microwave equipment is unavailable or when performing large-scale syntheses (multi-gram to kilogram) where the batch size may exceed the capacity of common laboratory microwave reactors. The procedure is straightforward and relies on standard, universally available laboratory glassware and heating equipment.
For drug development professionals and researchers working on structure-activity relationship (SAR) studies, the speed of MAS is a clear advantage, enabling faster iteration cycles. For process chemists considering scale-up, the conventional method may provide a more direct path, although microwave-based flow chemistry systems are emerging as a solution for larger-scale MAS.
References
-
Jain, P., et al. (2014). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry, 22(15), 4063-4075. [Link]
-
Boreddy, P. R., & Vankawala, P. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Cureus, 16(2), e54930. [Link]
-
G, M. M., & A, A. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]
-
Gautam, N. (2018). Synthesis, Characterization and Exploration of Anticancer Activity of S-methoxy, 5-hydroxy and S,7-dibromoisatin Thiosemicarbazones. Tribhuvan University Central Library Repository. [Link]
-
Sharma, V., & Sharma, R. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(3), 1-12. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Indian Journal of Pharmaceutical Education and Research, 42(4), 356-360. [Link]
-
Li, C. J. (2007). Mechanistic study of a microwave-assisted organic reaction. ResearchGate. [Link]
-
Kappe, C. O. (2004). Microwave Assisted Organic Synthesis. Wiley-VCH. [Link]
-
Abdel-rahman, H. M. (2013). Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. Hindawi. [Link]
-
CEM Corporation. (n.d.). Comparative study of conventional and microwave assisted synthesis. CEM Corporation Poster. [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659-34685. [Link]
-
Yadav, A. R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(2), 112-115. [Link]
-
Singh, S., et al. (2014). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). Der Pharma Chemica, 6(1), 323-331. [Link]
-
Zarecki, A., et al. (2009). N-Alkylation of isatins utilizing KF/alumina. Arkivoc, 2009(11), 148-158. [Link]
-
Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. Cal Poly Pomona ScholarWorks. [Link]
-
Velez, A. X., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(3), 634-643. [Link]
-
Abdel-rahman, H. M., et al. (2013). Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. ResearchGate. [Link]
- Wang, P., et al. (2011). N-Alkylation of Opiates.
-
Csomos, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 820. [Link]
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201. [Link]
-
Luniewski, W., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 7954. [Link]
-
Al-Kurdy, M. J., & Al-Majidi, S. M. H. (2024). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 65(3), 1345-1360. [Link]
-
Kulkarni, S. (2009). Synthesis, Structure and Spectral Charectarization of Friedal Craft N-Benzylation of Isatin and Their Novel Schiff's Bases. Asian Journal of Research in Chemistry, 2(2), 133-136. [Link]
Sources
- 1. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpas.com [ijrpas.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. asianjpr.com [asianjpr.com]
Personal protective equipment for handling 5,7-dibromo-N-(p-methylbenzyl)isatin
As a Senior Application Scientist, I approach the handling of 5,7-dibromo-N-(p-methylbenzyl)isatin not just as a routine chemical transfer, but as a highly controlled operation involving a potent cytotoxic agent.
To safely handle this compound, we must first understand its pharmacodynamics. 5,7-dibromo-N-(p-methylbenzyl)isatin is a synthetic halogenated isatin derivative that exhibits profound cytotoxicity, with an IC50 value of 490 nM against leukemic cell lines [1]. It functions by destabilizing microtubules and inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and rapid apoptotic cell death via caspase 3 and 7 activation [1].
Because it exerts biological activity at nanomolar concentrations, it is classified as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) [2]. Even microgram-level inhalation of the dry powder or dermal absorption can trigger systemic microtubule destabilization in healthy dividing cells. Therefore, standard laboratory safety protocols are insufficient; we must implement strict Occupational Exposure Band (OEB) 4/5 containment strategies [3].
Below is the comprehensive, causality-driven guide for the personal protective equipment (PPE), operational workflow, and disposal plans required for this compound.
Mechanistic Rationale for Containment
Understanding the biological pathway of 5,7-dibromo-N-(p-methylbenzyl)isatin dictates our engineering and PPE controls. We are protecting the operator from a compound designed to aggressively halt cellular division.
Mechanism of action for 5,7-dibromo-N-(p-methylbenzyl)isatin driving cytotoxicity.
Personal Protective Equipment (PPE) Specifications
Reliance on PPE alone is insufficient for HPAPIs; it must be used in tandem with primary engineering controls (e.g., a Class II Type B2 Biological Safety Cabinet or a Ventilated Balance Enclosure). The following PPE matrix is mandatory [4].
Table 1: PPE Specifications and Causality Rationale
| PPE Component | Specification | Scientific Causality & Rationale |
| Gloves | Double-layered, chemotherapy-tested nitrile (ASTM D6978 compliant). | Halogenated lipophilic compounds can permeate standard latex. Double gloving ensures the inner glove remains pristine when doffing the contaminated outer glove inside the BSC. |
| Body Protection | Disposable, low-linting, impermeable Tyvek® gown with knit cuffs and back closure. | Prevents microscopic powder aerosols from settling on street clothes or skin. Front-closing lab coats are prohibited due to the risk of powder slipping through button gaps. |
| Eye/Face Protection | Indirect-vented safety goggles and a full face shield. | Protects mucosal membranes from accidental splashes during the solubilization phase (typically using DMSO or ethanol). |
| Respiratory | N95/P100 particulate respirator (minimum) or PAPR. | Mandatory if handling the dry powder outside of a fully enclosed isolator. The compound's low IC50 means aerosolized dust poses a severe inhalation hazard. |
Step-by-Step Operational Workflow
Every protocol must be a self-validating system designed to prevent cross-contamination.
Phase 1: Preparation and Donning
-
Inspect Equipment: Ensure the Class II BSC or isolator is certified and operating with inward directional airflow.
-
Don PPE: Apply the Tyvek gown, followed by the N95 respirator and goggles. Don the inner pair of nitrile gloves, ensuring they are tucked under the gown cuffs. Don the outer pair of gloves over the gown cuffs to create a seamless barrier.
-
Prepare the Workspace: Line the BSC work surface with a disposable, plastic-backed absorbent bench pad.
Phase 2: Weighing and Solubilization
-
Static Control: Isatin derivatives in powder form can hold a static charge, causing them to "jump" and aerosolize. Use an anti-static bar or zero-stat gun inside the balance enclosure before opening the vial.
-
Weighing: Tare a sealed anti-static weigh boat. Open the chemical vial only inside the BSC. Transfer the required mass using a disposable micro-spatula.
-
In-Situ Solubilization: Do not transport the dry powder across the lab. Add the solvent (e.g., cell-culture grade DMSO) directly to the weigh boat or primary vial inside the BSC to create a stock solution (e.g., 10 mM). Once in solution, the aerosolization risk drops to zero.
Phase 3: Doffing and Exit
-
Surface Decontamination: Wipe down all exterior surfaces of sealed vials and the balance with a solvent capable of dissolving the compound (e.g., 70% Isopropanol or Ethanol), followed by a surfactant-based cleaner to physically remove residue.
-
Doff Outer Gloves: Remove the outer gloves inside the BSC and dispose of them in the primary cytotoxic waste bin.
-
Exit: Remove the sealed stock solution vial using the clean inner gloves.
Standard operating procedure for handling and disposing of potent cytotoxic isatin derivatives.
Spill Response and Waste Disposal Plan
Because 5,7-dibromo-N-(p-methylbenzyl)isatin is a highly stable synthetic molecule, chemical deactivation (e.g., using bleach) is often incomplete and can generate toxic halogenated byproducts. Physical removal is the gold standard.
Spill Response (Powder):
-
Do not sweep. Cover the powder with an absorbent pad soaked in a compatible solvent (DMSO/water mixture or 70% IPA) to wet the powder and prevent aerosolization.
-
Wipe inward from the edges of the spill.
-
Wash the area three times with a high-pH detergent, followed by distilled water.
Waste Segregation: Proper segregation at the point of generation is critical for regulatory compliance and environmental safety [5]. Under no circumstances should this compound enter the standard biohazard (red bag) or municipal waste streams.
Table 2: Cytotoxic Waste Segregation and Disposal Metrics
| Waste Category | Definition | Disposal Receptacle | Final Disposition |
| Trace Cytotoxic Waste | "RCRA empty" items containing <3% by weight of the original API (e.g., empty vials, used pipette tips, outer gloves, bench paper). | Rigid, puncture-proof Yellow Cytotoxic Waste Bin. | High-temperature incineration (>1000°C) by a licensed hazardous waste contractor. |
| Bulk Cytotoxic Waste | Unused powder, highly concentrated stock solutions, or materials from a major spill cleanup. | Sealed, clearly labeled hazardous chemical waste container (Secondary containment required). | Specialized chemical incineration. |
References
-
Vine, K. L., et al. (2007). An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy. University of Wollongong Thesis Collection. Available at:[Link]
-
Pharma's Almanac. (2019). Meeting the Need for Higher Containment. Available at:[Link]
-
CHEManager Online. (2020). Understanding the Requirements of Safe HPAPI Manufacturing. Available at:[Link]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
